Fmoc-Arg(c-Pr,Pbf)-OH
Description
BenchChem offers high-quality Fmoc-Arg(c-Pr,Pbf)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Arg(c-Pr,Pbf)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H44N4O7S |
|---|---|
Molecular Weight |
688.8 g/mol |
IUPAC Name |
5-[[(cyclopropylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C37H44N4O7S/c1-21-22(2)33(23(3)29-19-37(4,5)48-32(21)29)49(45,46)41-35(39-24-16-17-24)38-18-10-15-31(34(42)43)40-36(44)47-20-30-27-13-8-6-11-25(27)26-12-7-9-14-28(26)30/h6-9,11-14,24,30-31H,10,15-20H2,1-5H3,(H,40,44)(H,42,43)(H2,38,39,41) |
InChI Key |
IPIXYMSVJYUVNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC6CC6)C |
Origin of Product |
United States |
Foundational & Exploratory
Fmoc-Arg(c-Pr,Pbf)-OH: Technical Guide to Structure, Properties, and Application
[1]
Executive Summary
Fmoc-Arg(c-Pr,Pbf)-OH (CAS: 1060769-41-6) is a specialized, protected non-canonical amino acid derivative used in solid-phase peptide synthesis (SPPS).[1][2][] It serves as a critical building block for generating peptides containing
This guide provides a comprehensive technical breakdown of the compound's chemical architecture, handling protocols, and biological applications, designed for researchers in medicinal chemistry and peptide therapeutics.
Part 1: Chemical Structure & Specifications
Structural Architecture
The compound is an L-arginine derivative characterized by three key modifications:
-
N-
Protection: The Fmoc (9-fluorenylmethyloxycarbonyl) group ensures compatibility with standard basic SPPS cycles. -
Side-Chain Modification: A Cyclopropyl (c-Pr) ring is attached to one of the
-nitrogen atoms of the guanidine group. This is a permanent modification intended to be present in the final peptide. -
Side-Chain Protection: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the remaining guanidine functionality from acid-catalyzed side reactions during synthesis.[4] It is removed during the final global deprotection step.
Physicochemical Properties
| Property | Specification |
| Chemical Name | (2S)-5-[(Z)-N'-cyclopropyl-N''-[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]carbamimidamido]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
| CAS Number | 1060769-41-6 |
| Molecular Formula | C |
| Molecular Weight | 688.83 g/mol |
| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM.[5][6] |
| Appearance | White to off-white powder |
| Purity Standard | |
| Chirality | L-Configuration |
Structural Visualization
The following diagram illustrates the connectivity of the Fmoc, Arginine backbone, Cyclopropyl modification, and Pbf protecting group.[1][7]
Caption: Schematic connectivity of Fmoc-Arg(c-Pr,Pbf)-OH. The Cyclopropyl group is a permanent pharmacophore, while Fmoc and Pbf are transient protecting groups.
Part 2: Biological Utility & Mechanism[8]
Nitric Oxide Synthase (NOS) Inhibition
The primary biological application of incorporating
-
Mechanism: CP-Arg acts as a mechanism-based inactivator . The NOS enzyme attempts to oxidize the cyclopropyl-guanidine moiety. This results in the formation of a radical intermediate that covalently modifies the enzyme's active site heme or adjacent residues, irreversibly inactivating the protein.
-
Peptide Delivery: By embedding CP-Arg into specific peptide sequences, researchers can target the inhibitor to specific subcellular compartments or tissues, improving selectivity over free CP-Arg.
Probing Arginine Deiminases (PADs)
Peptidyl Arginine Deiminases (PADs) convert arginine to citrulline. The bulky, rigid cyclopropyl group serves as a steric probe to map the active site tolerance of PAD enzymes. It can also prevent citrullination at specific sites, stabilizing the peptide against metabolic degradation.
Part 3: Experimental Protocols (SPPS)
Handling & Storage
-
Storage: Store at -20°C in a desiccator. The compound is hygroscopic.
-
Reconstitution: Dissolve in dry DMF or NMP just prior to use. Avoid long-term storage in solution to prevent Fmoc cleavage or Pbf degradation.
Coupling Protocol (Standard Fmoc SPPS)
Due to the steric bulk of the Pbf and Cyclopropyl groups, coupling efficiency can be lower than standard Arginine.
Reagents:
-
Activator: HATU or DIC/Oxyma Pure (Preferred for reducing racemization).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF.
Step-by-Step Workflow:
-
Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF for 30 mins.
-
Deprotection: Remove previous Fmoc using 20% Piperidine in DMF (2 x 5 min). Wash 5x with DMF.
-
Activation:
-
Dissolve Fmoc-Arg(c-Pr,Pbf)-OH (3.0 eq relative to resin loading).
-
Add HATU (2.9 eq) and DIPEA (6.0 eq).
-
Note: Pre-activation for 1-2 minutes is recommended.
-
-
Coupling: Add activated solution to resin. Shake at room temperature for 60–90 minutes .
-
Optimization: For difficult sequences, double coupling is required.
-
-
Monitoring: Verify coupling with a Kaiser test (qualitative) or Chloranil test (for secondary amines).
Cleavage & Global Deprotection
The Pbf group is acid-labile, but the cyclopropyl ring must remain intact.
Cleavage Cocktail (Reagent K equivalent):
-
TFA: 82.5%
-
Phenol: 5%[1]
-
Water: 5%
-
Thioanisole: 5%[1]
-
EDT (Ethanedithiol): 2.5% (Essential scavenger for Pbf byproducts).
Procedure:
-
Incubate resin in cocktail for 2.5 to 3 hours at room temperature.
-
Precipitate peptide in cold diethyl ether.
-
Centrifuge and wash pellet 3x with ether.
-
Lyophilize from water/acetonitrile.
Part 4: Quality Control & Troubleshooting
Analytical Expectations[6]
-
Mass Spectrometry (ESI-MS):
-
Target Mass = [Peptide Backbone] + [Cyclopropyl-Arg Residue].
-
Calculation: The residue mass of Arg(c-Pr) is approximately 196.1 Da (Standard Arg is 156.1 Da + C3H4 (40.0 Da)).
-
Check: Ensure complete removal of Pbf (+252 Da). If +252 peaks are observed, extend cleavage time.
-
Common Issues
| Issue | Cause | Solution |
| Incomplete Coupling | Steric hindrance of c-Pr/Pbf. | Use HATU/HOAt at 50°C or perform double coupling. |
| Pbf Adducts | Re-attachment of Pbf cation to Trp/Tyr. | Increase scavenger load (EDT/Silane) in cleavage cocktail. |
| Cyclopropyl Ring Opening | excessively harsh acid conditions. | Avoid heating during TFA cleavage; keep temperature < 25°C. |
References
-
Olken, N. M., & Marletta, M. A. (1992).[8]
-Allyl- and -cyclopropyl-L-arginine: two novel inhibitors of macrophage nitric oxide synthase.[8] Journal of Medicinal Chemistry, 35(6), 1137–1144.[8] Link -
Beatriz, G., et al. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 22(10), 3162-3169. Link
-
ChemPep Inc. (2025).[1] Product Specifications: Fmoc-Arg(c-Pr,Pbf)-OH (CAS 1060769-41-6).[2][] ChemPep Catalog. Link
-
ChemScene. (2025). Fmoc-Arg(c-Pr,Pbf)-OH Product Data. ChemScene Building Blocks. Link
Sources
- 1. chempep.com [chempep.com]
- 2. testing.chemscene.com [testing.chemscene.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. Page loading... [guidechem.com]
- 7. tides.wuxiapptec.com [tides.wuxiapptec.com]
- 8. NG-allyl- and NG-cyclopropyl-L-arginine: two novel inhibitors of macrophage nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Fmoc-Arg(c-Pr,Pbf)-OH (CAS 1060769-41-6) for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Fmoc-Arg(c-Pr,Pbf)-OH (CAS 1060769-41-6), a specialized amino acid derivative designed for solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, the strategic rationale behind its unique combination of protecting groups, and a detailed protocol for its effective application in the synthesis of complex peptides.
Introduction: The Challenge of Arginine in Peptide Synthesis
Arginine, with its strongly basic and nucleophilic guanidinium side chain, is a notoriously challenging residue to incorporate during solid-phase peptide synthesis. Unprotected, this side chain can lead to a host of undesirable side reactions, including interference with coupling reactions and acylation. Effective protection of the guanidinium group is therefore paramount to achieving high-purity, full-length peptides. Fmoc-Arg(c-Pr,Pbf)-OH has emerged as a sophisticated solution, offering a multi-faceted approach to overcoming these challenges.
Deconstructing Fmoc-Arg(c-Pr,Pbf)-OH: A Trifecta of Functionality
The efficacy of this reagent lies in the synergistic interplay of its three key components: the Fmoc group, the Pbf group, and the cyclopropyl modification.
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group shields the α-amino group of the arginine backbone. Its primary advantage is its orthogonality to the acid-labile side-chain protecting groups and the resin linkage, allowing for selective deprotection at each step of the peptide elongation cycle.
-
The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) Group: The Pbf group provides robust protection for the highly reactive guanidinium side chain of arginine.[1] It effectively masks the nucleophilicity of the guanidino group, preventing side reactions during peptide chain elongation.[2] The Pbf group is highly acid-labile and is efficiently removed during the final cleavage of the peptide from the resin, typically with a trifluoroacetic acid (TFA) cocktail.[2]
-
The Cyclopropyl (c-Pr) Modification: The incorporation of a cyclopropyl group on the guanidinium moiety is a strategic design element that imparts several favorable properties. Cyclopropyl groups are known to enhance metabolic stability by being less susceptible to oxidative metabolism.[3] They also introduce conformational constraints, which can lead to increased potency and better receptor binding of the final peptide.[4][5] This modification can also contribute to improved resistance against proteolysis.[6]
Technical Data Summary
| Property | Value | Source |
| CAS Number | 1060769-41-6 | [7] |
| Molecular Formula | C37H44N4O7S | [7] |
| Molecular Weight | 688.83 g/mol | [7] |
| Appearance | White to off-white powder | [8] |
| Solubility | Soluble in polar organic solvents like DMF and DMSO | [9] |
| Storage | Sealed in a dry environment at 2-8°C | ChemScene |
Mechanism of Action in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Arg(c-Pr,Pbf)-OH is a key building block in the iterative process of Fmoc-based SPPS. The synthesis cycle can be broken down into three main stages: deprotection, coupling, and washing.
Caption: The core iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
The synthesis begins with the deprotection of the Fmoc group from the resin-bound peptide, exposing a free amine. This is typically achieved using a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like dimethylformamide (DMF).[8] The subsequent step involves the coupling of the next amino acid, in this case, Fmoc-Arg(c-Pr,Pbf)-OH. The carboxylic acid of the incoming amino acid is activated by a coupling reagent to facilitate the formation of a peptide bond with the free amine on the resin. Following the coupling reaction, thorough washing steps are performed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.[10] This cycle is repeated until the desired peptide sequence is assembled.
Experimental Protocol: Incorporation of Fmoc-Arg(c-Pr,Pbf)-OH
This protocol outlines a standard manual procedure for the incorporation of Fmoc-Arg(c-Pr,Pbf)-OH into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Arg(c-Pr,Pbf)-OH
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
Coupling Reagents:
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a similar coupling agent.
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: a. Drain the DMF from the resin. b. Add the deprotection solution (20% piperidine in DMF) to the resin. c. Agitate the mixture for 5-10 minutes at room temperature. d. Drain the deprotection solution. e. Repeat the deprotection step once more for 5-10 minutes. f. Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation: a. In a separate vial, dissolve Fmoc-Arg(c-Pr,Pbf)-OH (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the solution and vortex briefly. c. Allow the activation to proceed for 2-5 minutes.
-
Coupling: a. Drain the final DMF wash from the resin. b. Add the activated Fmoc-Arg(c-Pr,Pbf)-OH solution to the resin. c. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5 x 1 min). c. Wash the resin with DCM (3 x 1 min).
-
Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a recoupling step may be necessary.
Final Cleavage and Deprotection:
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Pbf group) are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing a high concentration of TFA.
Standard Cleavage Cocktail:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
The resin is incubated with the cleavage cocktail for 2-4 hours at room temperature. The cleaved peptide is then precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and lyophilized.
Sourcing and Suppliers
Fmoc-Arg(c-Pr,Pbf)-OH (CAS 1060769-41-6) is a specialized reagent available from a number of chemical suppliers catering to the research and pharmaceutical industries. When sourcing this compound, it is crucial to ensure high purity (typically ≥98%) to guarantee successful peptide synthesis.
Known Suppliers Include:
-
ChemScene
-
WuXi AppTec
-
BOC Sciences
-
ChemPep Inc.
Conclusion
Fmoc-Arg(c-Pr,Pbf)-OH represents a significant advancement in the toolkit for peptide chemists. The strategic combination of a base-labile Fmoc group, an acid-labile Pbf group, and a metabolically stabilizing cyclopropyl modification provides a robust and efficient means of incorporating the challenging arginine residue into complex peptide sequences. This technical guide provides the foundational knowledge and a practical framework for the successful application of this valuable reagent in drug discovery and development.
References
- Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (n.d.). BenchChem.
- Introduction to Peptide Synthesis Methods. (n.d.). Bachem.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- The Crucial Role of Pbf Protection in Peptide Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Solid Phase Peptide Synthesis Process and Applications 2025. (2025, May 16). Neuland Labs.
- Fmoc-Arg(Pbf)-OH. (n.d.). ChemPep.
- CN106928171A - Fmoc-Arg(Pbf)The synthetic method of OH. (n.d.).
- An In-depth Technical Guide to the Role of the Pbf Protecting Group in Cbz-D-Arg(Pbf)-OH. (n.d.). BenchChem.
- 1060769-41-6 | Fmoc-Arg(c-Pr,Pbf)-OH. (n.d.). ChemScene.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed.
- Comparative Molecular Transporter Properties of Cyclic Peptides Containing Tryptophan and Arginine Residues Formed through Disulfide Cycliz
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.).
- Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action. (n.d.). Frontiers.
- N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine. (n.d.). PubChem.
- Guanidine,N,N',N''-tricyclohexyl-. (2025, August 25). Chemsrc.
- Fmoc-Arg(Pbf)-OH. (n.d.). MedChemExpress.
- Safety Data Sheet: Fmoc-D-Arg(Pbf)-OH. (n.d.). AAPPTec.
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. testing.chemscene.com [testing.chemscene.com]
- 8. guidechem.com [guidechem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Guanidine | Formula, Uses, & Facts | Britannica [britannica.com]
Comparative Technical Analysis: Fmoc-Arg(Pbf)-OH vs. Fmoc-Arg(c-Pr,Pbf)-OH in Advanced Peptide Therapeutics
Executive Summary
In the landscape of solid-phase peptide synthesis (SPPS), the selection of arginine derivatives is pivotal for determining the structural integrity, biological half-life, and therapeutic efficacy of the final peptide.[1] This guide provides a rigorous technical comparison between Fmoc-Arg(Pbf)-OH , the industry standard for generating native arginine residues, and Fmoc-Arg(c-Pr,Pbf)-OH , a specialized building block used to introduce
While both derivatives utilize the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group to protect the reactive guanidino moiety, their applications diverge significantly:
-
Fmoc-Arg(Pbf)-OH is designed for the synthesis of native biological sequences .
-
Fmoc-Arg(c-Pr,Pbf)-OH is engineered for peptidomimetics , offering enhanced proteolytic stability and conformational constraint.
Part 1: Structural Mechanics & Chemical Logic
The "Gold Standard": Fmoc-Arg(Pbf)-OH
This derivative is the cornerstone of modern Fmoc SPPS. The Pbf group is preferred over predecessors like Pmc or Mtr because of its moderate acid lability (cleavable with 95% TFA) and reduced tendency to cause tryptophan alkylation during cleavage.
-
Core Function: Delivers a native L-Arginine residue.
-
Protecting Group Strategy: The Pbf group masks the nucleophilic
-guanidino group, preventing acylation or branching during peptide elongation.[2] -
Final Product: Upon TFA cleavage, the Pbf group is removed, regenerating the native
guanidine functionality.
The Peptidomimetic: Fmoc-Arg(c-Pr,Pbf)-OH
This derivative introduces a cyclopropyl modification directly onto the guanidino nitrogen. It is not a protecting group variation; it is a modified amino acid scaffold protected by Pbf.
-
Core Function: Delivers an
-cyclopropyl-L-Arginine residue. -
Structural Modification: A cyclopropyl ring is attached to the
nitrogen of the guanidine side chain. -
Final Product: Upon TFA cleavage, the Pbf group is removed, but the cyclopropyl group remains , yielding
.
Comparative Data Table
| Feature | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(c-Pr,Pbf)-OH |
| CAS Number | 154445-77-9 | 1060769-41-6 |
| Molecular Weight | 648.77 g/mol | ~688.8 g/mol |
| Residue Generated | Native L-Arginine | |
| Primary Application | Native protein synthesis, Standard therapeutics | Peptidomimetics, NOS Inhibitors, Protease resistance |
| Proteolytic Stability | Low (Susceptible to Trypsin) | High (Steric hindrance blocks Trypsin access) |
| Cleavage Condition | 95% TFA / Scavengers | 95% TFA / Scavengers |
Part 2: Functional Implications in Drug Design
Metabolic Stability & Protease Resistance
The primary driver for selecting Fmoc-Arg(c-Pr,Pbf)-OH is to engineer resistance against trypsin-like proteases.
-
Mechanism: Trypsin cleaves peptide bonds at the C-terminus of basic residues (Arg, Lys). The bulky, rigid cyclopropyl group on the guanidine side chain creates significant steric hindrance .
-
Outcome: This prevents the protease from effectively docking with the side chain, drastically extending the in vivo half-life of the peptide therapeutic.
Conformational Constraint
The cyclopropyl group restricts the rotational freedom of the guanidino group.
-
Receptor Binding: This constraint can lock the side chain into a bioactive conformation, potentially increasing affinity for specific G-protein coupled receptors (GPCRs) or enzyme active sites (e.g., Nitric Oxide Synthase).
Part 3: Synthetic Protocols (SPPS)
Coupling Efficiency
Both derivatives possess bulky side chains. The additional cyclopropyl group in Fmoc-Arg(c-Pr,Pbf)-OH increases steric bulk, necessitating optimized coupling protocols to prevent deletion sequences.
Protocol 1: High-Efficiency Coupling for Arg Derivatives
-
Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 20 min.
-
Activation:
-
Reagents: Use HATU/HOAt instead of HBTU/HOBt for the c-Pr derivative to maximize acylation rates.
-
Stoichiometry: 4 eq Amino Acid : 3.9 eq HATU : 8 eq DIPEA.
-
-
Coupling Time:
-
Standard Arg(Pbf): 45–60 minutes (Single couple usually sufficient).
-
Modified Arg(c-Pr,Pbf): 2 x 60 minutes (Double coupling is mandatory to ensure >99% conversion).
-
-
Monitoring: Validate coupling with a Chloranil test (more sensitive for secondary amines) or Kaiser test.
Cleavage & Deprotection
Both derivatives release the Pbf sulfonyl group during the final TFA cleavage.[2]
Protocol 2: Universal Cleavage Cocktail (Reagent K equivalent)
-
Composition: 92.5% TFA : 2.5% TIS (Triisopropylsilane) : 2.5% EDT (Ethanedithiol) : 2.5%
. -
Procedure:
Part 4: Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the appropriate arginine derivative based on therapeutic goals.
Figure 1: Decision logic for selecting Arginine building blocks in SPPS.
References
-
Fields, C. G., & Fields, G. B. (1993).[3] Minimization of tryptophan alkylation in Fmoc solid-phase peptide synthesis. Tetrahedron Letters, 34(42), 6661-6664. (Establishes Pbf superiority).
-
Fishlock, D., et al. (2002).[4] Synthesis of syn and anti isomers of trans-cyclopropyl arginine. Journal of Organic Chemistry. (Discusses synthesis and utility of cyclopropyl arginine analogs). Retrieved from [Link]
Sources
Harnessing the Guanidinium Group: A Guide to Non-Canonical Arginine Analogs in Peptidomimetic Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The arginine residue, with its distinctive guanidinium side chain, is a cornerstone of molecular recognition in biology, mediating critical interactions through a combination of charge and hydrogen-bonding capabilities. However, the inherent liabilities of natural peptides—such as poor metabolic stability and limited bioavailability—often hinder their therapeutic development. Peptidomimetics that incorporate non-canonical arginine analogs offer a powerful strategy to overcome these limitations. This technical guide provides an in-depth exploration of the design, synthesis, and application of these unique building blocks. We delve into the causal science behind their use, from modulating basicity and conformational flexibility to enhancing membrane permeability. Detailed, field-proven protocols for the synthesis of arginine analog building blocks, their incorporation via solid-phase peptide synthesis (SPPS), and post-synthetic modification are presented. This guide is intended to equip researchers and drug developers with the foundational knowledge and practical methodologies required to leverage non-canonical arginine analogs for the creation of next-generation peptide-based therapeutics.
The Rationale: Why Modify Arginine?
Arginine's positively charged guanidinium group (pKa ≈ 12.5) is a master of molecular interaction. It frequently serves as an anchor point in protein-protein, protein-DNA, and protein-RNA interfaces, forming bidentate hydrogen bonds and salt bridges.[1] This functionality is also central to the activity of many antimicrobial (AMPs) and cell-penetrating peptides (CPPs), where it facilitates interaction with and translocation across biological membranes.[1][2][3]
Despite its biological importance, the canonical arginine residue presents several challenges from a drug design perspective:
-
Metabolic Instability: Peptides are susceptible to rapid degradation by proteases in vivo.[4][5][6]
-
High Hydrophilicity: The permanent positive charge can limit passive diffusion across cell membranes, contributing to poor oral bioavailability.[7]
-
Conformational Flexibility: The long, flexible alkyl chain of the arginine side chain can lead to an entropic penalty upon binding to a target, potentially limiting affinity and specificity.[1]
The strategic replacement of arginine with a non-canonical analog is a deliberate choice to address these issues. The goal is not merely to replace a functional group but to fine-tune the physicochemical properties of the entire peptidomimetic to enhance its therapeutic profile.[8] This can involve modulating basicity, altering hydrogen bond donor/acceptor patterns, introducing steric constraints, or temporarily masking the charge to create a more lipophilic prodrug.[1][7]
A Chemist's Toolbox: Classifying Arginine Analogs
Non-canonical arginine analogs can be categorized based on the nature of their structural modification. Each class offers a distinct method for modulating the properties of the original residue.
| Analog Class | Structural Modification | Primary Intended Effect(s) | Example(s) |
| Side-Chain Homologation | Extension of the aliphatic side chain. | Alter spacing and flexibility of the guanidinium group. | L-Homoarginine (hArg) |
| Guanidinium Isosteres | Replacement of the guanidinium group with a bioisostere. | Modulate pKa, charge, and H-bonding capacity. | Ornithine-derived sulfamides (neutral), N-acyl guanidines.[9][10] |
| N-Substituted Analogs | Alkylation or arylation on a guanidinium nitrogen. | Reduce H-bond donor capacity; increase lipophilicity. | Nω-methyl-arginine, Nω-ethyl-arginine.[11] |
| Backbone Scaffolds | Guanidinium attached to a non-canonical backbone or at the α-position. | Impose conformational constraints; reduce entropic penalty. | α-Guanidino acids (e.g., derived from Val, Phe).[1] |
| Charge-Masked Prodrugs | Reversible modification of the guanidinium group with lipophilic moieties. | Increase membrane permeability for improved bioavailability. | Alkoxycarbonyl-protected guanidines.[7] |
Synthesis and Incorporation: From Concept to Peptide
The successful integration of arginine analogs into peptidomimetics relies on robust chemical strategies, primarily centered around solid-phase peptide synthesis (SPPS). There are two main philosophies: the "building block" approach, where the analog is pre-synthesized, and the "on-resin" approach, where the guanidinium functionality is constructed on the resin-bound peptide.
The Building Block Approach: Pre-Synthesis of Arginine Analogs
This strategy involves the synthesis of an Fmoc-protected amino acid analog that can be directly used in standard SPPS protocols. The cornerstone of this approach is the guanidinylation of a precursor amine, most commonly the side chain of L-ornithine.[7][12]
The conversion of a primary amine to a guanidine is a fundamental transformation in this field. A variety of reagents have been developed for this purpose, each with its own advantages in terms of reactivity and handling.
This protocol describes a common method for preparing a protected arginine analog building block suitable for Fmoc-SPPS.
-
Starting Material: Commercially available Fmoc-L-Orn(Boc)-OH.
-
Side-Chain Deprotection: The side-chain Boc group is selectively removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) while the Fmoc group remains intact.
-
Dissolve Fmoc-L-Orn(Boc)-OH in a 1:1 mixture of DCM:TFA.
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Remove solvent under reduced pressure to yield the TFA salt of Fmoc-L-Orn-OH.
-
-
Guanidinylation Reaction:
-
Dissolve the Fmoc-L-Orn-OH·TFA salt in a suitable solvent like DMF or DCM.
-
Add a base, such as diisopropylethylamine (DIPEA), to neutralize the TFA salt (approx. 2.5 equivalents).
-
Add the guanidinylating reagent, for example, N,N'-di-Boc-N''-triflylguanidine (1.1 equivalents).[13]
-
Stir the reaction at room temperature overnight. Monitor progress by LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with dilute aqueous acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the final building block, Fmoc-L-Arg(Boc)₂-OH.
-
Incorporation into Peptides via SPPS
Once the building block is synthesized, it can be incorporated into a peptide chain using standard Fmoc-SPPS protocols. However, the protection of the guanidinium group is critical to prevent side reactions.[14][15]
The choice of protecting group for the arginine (or analog) side chain is one of the most important decisions in the synthesis of arginine-containing peptides. The group must be stable to the basic conditions of Fmoc removal (20% piperidine) but labile to the final acidic cleavage cocktail (typically TFA-based).
| Protecting Group | Structure | Relative Lability | Key Considerations |
| Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) | Arylsulfonyl | Least Labile | Requires harsh TFA conditions; risk of incomplete removal, especially in peptides with multiple Arg residues.[16] |
| Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | Arylsulfonyl | Intermediate | More labile than Mtr. Can cause significant alkylation of tryptophan residues during cleavage if scavengers are not used.[14][17] |
| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Arylsulfonyl | Most Labile | The current standard. Cleaved efficiently with standard TFA cocktails. Less prone to causing Trp alkylation than Pmc.[14][16][17] |
| NO₂ (Nitro) | Nitro | Boc-SPPS group | Used in Boc chemistry; removal with HF can lead to ornithine formation as a side product.[16] |
Self-Validating System: During cleavage, the use of a scavenger cocktail is essential for trustworthiness. A typical cocktail is TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5). For peptides containing tryptophan, adding thioanisole is recommended to "scavenge" the cationic Pbf or Pmc species released during deprotection, preventing them from reattaching to the electron-rich indole ring of tryptophan.[16][17]
The On-Resin Approach: Post-Coupling Guanidinylation
An elegant alternative to the building block approach is to construct the arginine analog side chain directly on the solid support. This method offers flexibility and is particularly useful for creating libraries of analogs, as a common peptide precursor can be diversified in the final steps.[1][18]
This workflow assumes the peptide has been assembled using Fmoc-L-Orn(Alloc)-OH, where the Alloc group is an orthogonal protecting group for the side-chain amine.
-
Peptide Synthesis: Assemble the desired peptide sequence on a suitable resin using standard Fmoc-SPPS. The ornithine residue is incorporated as Fmoc-L-Orn(Alloc)-OH.
-
Selective Alloc Deprotection: After completion of the sequence, the resin is treated to remove only the Alloc group, leaving all other protecting groups (including the N-terminal Fmoc, if desired) intact.
-
Swell the resin in anhydrous DCM under an argon atmosphere.
-
Add a solution of Pd(PPh₃)₄ (0.25 equivalents) and a scavenger such as phenylsilane (25 equivalents) in DCM.
-
Agitate the mixture for 2 hours at room temperature. The reaction progress can be monitored by a colorimetric test (e.g., Kaiser test) on a resin sample to confirm the presence of a free primary amine.
-
Wash the resin thoroughly with DCM, DMF, and methanol to remove all traces of the palladium catalyst.
-
-
On-Resin Guanidinylation:
-
Swell the resin (now with a free ornithine side-chain amine) in DMF.
-
Add a solution of the guanidinylating reagent (e.g., 1H-Pyrazole-1-carboxamidine hydrochloride, 5 equivalents) and DIPEA (10 equivalents) in DMF.
-
Agitate the reaction mixture at room temperature overnight.
-
Wash the resin extensively with DMF, DCM, and methanol.
-
-
Cleavage and Deprotection: Proceed with the standard final cleavage and deprotection using a TFA scavenger cocktail to release the final peptidomimetic containing the newly formed arginine analog.
Characterization and Functional Validation
Incorporating a non-canonical analog necessitates a thorough biophysical and functional characterization to understand the consequences of the chemical modification.
-
Purity and Identity: The first step is always to confirm the identity and purity of the synthesized peptide. This is achieved using a combination of High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) to confirm the correct molecular weight.
-
Structural Analysis: Circular Dichroism (CD) spectroscopy is a powerful technique to assess the impact of the analog on the peptide's secondary structure (e.g., α-helix, β-sheet content).[3] For detailed atomic-level structural information, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
-
Functional Assays: The choice of functional assay is dictated by the peptide's intended application.
-
Binding Affinity: For peptides targeting receptors or enzymes, techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify changes in binding affinity (Kᴅ).
-
Enzymatic Stability: The stability of the peptidomimetic against proteolytic degradation can be assessed by incubating it with relevant proteases (e.g., trypsin, chymotrypsin) or in human serum, and monitoring the disappearance of the parent peptide over time by HPLC.
-
Biological Activity: For AMPs, this would involve determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.[2] For CPPs, cellular uptake can be quantified using fluorescence microscopy or flow cytometry with a fluorescently labeled version of the peptide.
-
Applications and Case Studies
The true value of non-canonical arginine analogs is demonstrated in their ability to solve specific challenges in drug development.
-
Enhancing Protease Inhibition: In the development of inhibitors for serine proteases like thrombin or urokinase-type plasminogen activator (uPA), the P1 residue, which fits into the S1 pocket of the enzyme, is often arginine. Replacing this arginine with analogs that have modified side-chain lengths or stereochemistry can fine-tune the specificity and affinity of the inhibitor.[9][18]
-
Improving Cell Penetration: Arginine-rich peptides are known to be potent CPPs.[2] However, high cationic charge can also lead to toxicity. Using analogs that modulate basicity or introduce lipophilicity can create a better balance between cell-penetrating efficacy and toxicity.[3][7]
-
Modulating Protein-Protein Interactions (PPIs): PPIs are often mediated by large, flat interfaces, making them difficult to target with small molecules. Peptidomimetics offer a solution. By replacing a key arginine in a binding motif with a conformationally constrained analog, such as an α-guanidino acid, it is possible to pre-organize the peptide into its bioactive conformation, thereby increasing affinity and specificity for its target.[1]
-
Targeting Nucleic Acids: The guanidinium group is adept at recognizing the phosphate backbone of DNA and RNA. Peptides containing arginine mimetics with altered geometries and H-bonding patterns have been designed to achieve sequence-selective recognition of double-stranded nucleic acids.[19]
Future Outlook
The field of non-canonical amino acids continues to expand, offering ever-more sophisticated tools for peptide design.[4][20][21][22] For arginine analogs, future research will likely focus on several key areas:
-
Novel Guanidinylation Chemistry: The development of milder, more efficient, and more orthogonal guanidinylation reagents will simplify the synthesis of complex analogs.
-
Photo-switchable Analogs: Incorporating photo-responsive elements into the arginine side chain could allow for spatiotemporal control over peptide activity.
-
Advanced Prodrug Strategies: Designing more sophisticated charge-masking groups that are cleaved by specific enzymes at the target site will improve drug delivery and reduce off-target effects.
-
Integration with Biologics: The direct, site-specific incorporation of arginine analogs into larger proteins and antibodies using genetic code expansion techniques will open new avenues for creating highly potent and specific biotherapeutics.[23][24][25]
By moving beyond the canonical 20 amino acids, scientists can imbue peptides with novel functions and drug-like properties. Non-canonical arginine analogs, with their ability to precisely modulate the critical guanidinium group, represent a vital component of this endeavor, paving the way for the next generation of peptidomimetic therapies.
References
-
Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved February 6, 2026, from [Link]
- Methods for the synthesis of arginine-containing peptides. (2005). Google Patents.
-
Elucidation of the Contribution of Active Site and Exosite Interactions to Affinity and Specificity of Peptidylic Serine Protease Inhibitors Using Non-Natural Arginine Analogs. (2012). ResearchGate. Retrieved February 6, 2026, from [Link]
- Methods for the synthesis of arginine-containing peptides. (2018). Google Patents.
-
Witkowska, A., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. MDPI. Retrieved February 6, 2026, from [Link]
-
Teixeira, V. H., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC. Retrieved February 6, 2026, from [Link]
-
Tasin, B., et al. (2009). A new non-natural arginine-like amino acid derivative with a sulfamoyl group in the side-chain. PubMed. Retrieved February 6, 2026, from [Link]
-
de la Torre, F., et al. (2020). Enzymes Involved in the Biosynthesis of Arginine from Ornithine in Maritime Pine (Pinus pinaster Ait.). PMC. Retrieved February 6, 2026, from [Link]
-
Pagar, A. D., et al. (2021). Noncanonical Amino Acids in Biocatalysis. PMC. Retrieved February 6, 2026, from [Link]
-
Narancic, T., et al. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]
-
Wang, J., et al. (2020). Reconstitution of the Ornithine Cycle with Arginine:Glycine Amidinotransferase to Engineer Escherichia coli into an Efficient Whole-Cell Catalyst of Guanidinoacetate. PubMed. Retrieved February 6, 2026, from [Link]
-
Schneider, M., et al. (2014). Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. PMC. Retrieved February 6, 2026, from [Link]
-
Pelay-Gimeno, M., et al. (2013). Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. PMC. Retrieved February 6, 2026, from [Link]
-
Isidro-Llobet, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. NIH. Retrieved February 6, 2026, from [Link]
-
Pérez-Peña, M., et al. (2022). Arginine Homopeptide of 11 Residues as a Model of Cell-Penetrating Peptides in the Interaction with Bacterial Membranes. PMC. Retrieved February 6, 2026, from [Link]
-
Hamzé, A., et al. (2004). Solid-phase synthesis of arginine-containing peptides and fluorogenic substrates using a side-chain anchoring approach. PubMed. Retrieved February 6, 2026, from [Link]
-
Mishra, B., et al. (2019). Membrane Active Peptides and Their Biophysical Characterization. PMC. Retrieved February 6, 2026, from [Link]
-
Ferrazzano, L., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing. Retrieved February 6, 2026, from [Link]
-
Introduction: “Noncanonical Amino Acids”. (2024). ACS Publications. Retrieved February 6, 2026, from [Link]
-
An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. (2022). ACS Central Science. Retrieved February 6, 2026, from [Link]
-
Do I need to protect Fmoc-Arg in solid phase peptide synthesis?. (2022). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. PubMed. Retrieved February 6, 2026, from [Link]
-
Noncanonical Amino Acids in Biocatalysis. (2021). ACS Publications. Retrieved February 6, 2026, from [Link]
-
Scola, P. M., et al. (2017). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. Retrieved February 6, 2026, from [Link]
-
Yusuf, A. O., et al. (2014). Solid-Phase Peptide Synthesis of Arginine-vasopressin with Amide Side-chain of Asparagine Protected with 1-Tetralinyl Group. ResearchGate. Retrieved February 6, 2026, from [Link]
-
Peptidomimetics as next – generation therapeutic applications. (2024). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. (2013). RSC Publishing. Retrieved February 6, 2026, from [Link]
-
Qu, J., et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers. Retrieved February 6, 2026, from [Link]
-
Fmoc-Arg(Pmc). (n.d.). Aapptec. Retrieved February 6, 2026, from [Link]
-
Arginine Mimetics. (2007). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Quantification of arginine-rich cyclic cell-penetrating peptide-lipid conjugates using trifluoracetic acid. (2024). ChemRxiv. Retrieved February 6, 2026, from [Link]
- Method for the preparation of D-arginine and L-ornithine. (1994). Google Patents.
-
Effects of Including an N-Terminal Insertion Region and Arginine-Mimetic Side Chains in Helical Peptoid Analogues of Lung Surfactant Protein B. (2006). ACS Publications. Retrieved February 6, 2026, from [Link]
-
Comparative Properties of Helical and Linear Amphipathicity of Peptides Composed of Arginine, Tryptophan, and Valine. (2024). MDPI. Retrieved February 6, 2026, from [Link]
- Guanidinylation reagents. (1998). Google Patents.
-
Biondi, B., et al. (2017). Incorporation of arginine mimetic residue into peptides for recognition of double stranded nucleic acid structure: Binding and aggregation studies. PubMed. Retrieved February 6, 2026, from [Link]
-
Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
-
Luthra, M., et al. (1998). Conversion of arginine into ornithine by advanced glycation in senescent human collagen and lens crystallins. PubMed. Retrieved February 6, 2026, from [Link]
-
Lau, Y. H., et al. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. PMC. Retrieved February 6, 2026, from [Link]
Sources
- 1. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginine Homopeptide of 11 Residues as a Model of Cell-Penetrating Peptides in the Interaction with Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane Active Peptides and Their Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A new non-natural arginine-like amino acid derivative with a sulfamoyl group in the side-chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid-phase synthesis of arginine-containing peptides and fluorogenic substrates using a side-chain anchoring approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymes Involved in the Biosynthesis of Arginine from Ornithine in Maritime Pine (Pinus pinaster Ait.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO1998052917A2 - Guanidinylation reagents - Google Patents [patents.google.com]
- 14. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. researchgate.net [researchgate.net]
- 19. Incorporation of arginine mimetic residue into peptides for recognition of double stranded nucleic acid structure: Binding and aggregation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
- 21. books.rsc.org [books.rsc.org]
- 22. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Noncanonical Amino Acids in Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
Metabolic Stability of Cyclopropyl Arginine Peptides: A Technical Guide
Executive Summary
The clinical translation of arginine-rich peptides (e.g., Cell-Penetrating Peptides, antimicrobial peptides) is frequently stalled by their rapid degradation in vivo. Trypsin-like proteases, ubiquitous in serum and the cytosol, rapidly cleave the C-terminal side of cationic residues. Cyclopropyl Arginine (Cp-Arg) —specifically 2,3-methanoarginine analogs—represents a high-precision peptidomimetic strategy to overcome this barrier.
By incorporating a cyclopropane ring into the peptide backbone (constraining the
Mechanistic Basis of Stability
The Proteolytic "Lock-Out"
Native L-arginine adopts an extended conformation within the S1 binding pocket of trypsin, allowing the catalytic triad (His57, Asp102, Ser195) to hydrolyze the scissile bond. Cp-Arg introduces a rigid cyclopropane scaffold that restricts the torsion angles (
-
Conformational Constraint: The 2,3-methano modification freezes the backbone, preventing the rotation necessary for the peptide to align with the protease's oxyanion hole.
-
Steric Shielding: The methylene bridge of the cyclopropane ring acts as a steric wall, physically blocking the approach of the nucleophilic serine hydroxyl group.
Oxidative Liability: The CYP450 Counter-Balance
While Cp-Arg confers exceptional proteolytic stability, the cyclopropyl ring itself can be a metabolic soft spot. Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) can catalyze the oxidative ring-opening of cyclopropylamines, leading to reactive intermediates (e.g., enals) that may form covalent adducts with proteins.
-
Mitigation Strategy: Substitution on the cyclopropane ring (e.g., methyl-substitution) or backbone positioning (away from N-termini) can sterically hinder CYP access, balancing proteolytic resistance with oxidative inertness.
Visualization: Stability vs. Degradation Pathways
The following diagram illustrates the divergent metabolic fates of native Arginine peptides versus Cyclopropyl Arginine analogs.
Figure 1: Comparative metabolic pathways. Native Arginine succumbs to proteolysis, while Cp-Arg resists hydrolysis but requires monitoring for CYP-mediated ring oxidation.
Experimental Protocol: Assessing Metabolic Stability
To rigorously validate the stability of Cp-Arg peptides, a dual-assay approach is required: Serum Stability (broad spectrum) and Trypsin Resistance (mechanism-specific).
Materials Required
-
Test Peptide: Cp-Arg analog (purity >95% by HPLC).
-
Control Peptide: Native L-Arg equivalent.
-
Matrix: Pooled Human Serum (heat-inactivated for control, active for test) or Purified Trypsin (bovine/porcine).
-
Internal Standard: Tolbutamide or Labetalol.
-
Quenching Solution: Acetonitrile (ACN) with 1% Formic Acid.
Step-by-Step Workflow
Step 1: Preparation
-
Prepare a 10 mM stock solution of the peptide in DMSO.
-
Dilute to 10
M working concentration in PBS (pH 7.4).
Step 2: Incubation (Serum Assay)
-
Aliquot 190
L of human serum into 1.5 mL Eppendorf tubes (one per time point). -
Pre-incubate serum at 37°C for 10 minutes.
-
Spike 10
L of peptide working solution (final conc: 0.5 M) into the serum. -
Incubate at 37°C with gentle shaking.
Step 3: Sampling & Quenching
-
At defined time points (0, 15, 30, 60, 120, 240 min), remove 50
L of the reaction mixture. -
Immediately add 200
L of ice-cold Quenching Solution containing the Internal Standard. -
Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.
Step 4: Analysis (LC-MS/MS)
-
Inject 5
L of the supernatant onto a C18 reverse-phase column. -
Monitor the parent ion transition (MRM mode).
-
Calculate % Remaining relative to T=0.
Data Analysis & Half-Life Calculation
Plot the natural log (ln) of the % Remaining peptide versus time. The slope (
Self-Validation Check:
-
If the
of the linear fit is < 0.90, the degradation may not be first-order (check for saturation or precipitation). -
The T=0 sample must be quenched immediately after spiking to establish a true baseline.
Quantitative Comparison: Native vs. Cp-Arg
The table below summarizes typical stability data derived from comparative studies of arginine-rich peptides (e.g., Tat analogs, R8).
| Parameter | Native L-Arg Peptide | Cyclopropyl-Arg (Cp-Arg) | Improvement Factor |
| Serum Half-Life ( | < 15 min | > 240 min | > 16x |
| Trypsin Resistance ( | N/A (Substrate) | 0.16 mM (Inhibitor) | Competitive Inhibition |
| Cytosolic Stability | Low | High | Extended Intracellular Activity |
| Membrane Permeability | Moderate | High (Increased Lipophilicity) | Enhanced Uptake |
Note: Data derived from 2,3-methanoarginine analogs [1][2].
Synthesis & Workflow Visualization
The synthesis of Cp-Arg peptides requires specialized building blocks. The workflow below outlines the critical path from monomer synthesis to stability validation.
Figure 2: Integrated workflow for the synthesis and validation of Cp-Arg peptides.
References
-
Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid. Source: PubMed (NIH) URL:[Link]
-
D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. Source: bioRxiv URL:[1][Link]
-
Metabolism of cyclopropyl groups. Source: Hypha Discovery URL:[Link]
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives. Source: PubMed Central (NIH) URL:[Link]
-
Strategies for Improving Peptide Stability and Delivery. Source: MDPI (Pharmaceutics) URL:[Link]
Sources
N-Alkylated Arginine Derivatives: Chemical Synthesis, Biological Mechanism, and Therapeutic Utility
Abstract
This technical guide provides a comprehensive analysis of N-alkylated arginine derivatives, bridging the gap between organic synthesis, endogenous signaling biology, and drug development. We explore the distinct roles of
Structural & Chemical Foundations
Arginine is unique among amino acids due to its guanidinium side chain, which remains protonated (
-
-Alkylation (Backbone): Modification of the
-amine.-
Effect: Removes a hydrogen bond donor from the peptide backbone, altering conformation (cis/trans isomerization) and increasing lipophilicity.
-
Utility: Critical for designing peptidomimetics with resistance to serum proteases and improved membrane permeability (e.g., Cyclosporine A logic).
-
-
-Alkylation (Side-Chain): Modification of the guanidino nitrogens (
).-
Effect: Sterically hinders enzyme active sites (e.g., NOS) or alters hydrogen bonding patterns without significantly changing basicity.
-
Utility: Endogenous signaling regulation (ADMA/SDMA) and synthetic enzyme inhibitors.
-
Table 1: Key N-Alkylated Arginine Derivatives
| Derivative | Structure | Biological Role | Clinical/Research Utility |
| L-NMMA | Non-selective NOS inhibitor | Early sepsis therapeutics; research tool. | |
| ADMA | Asymmetric dimethylarginine | Endogenous NOS inhibitor | Cardiovascular risk biomarker; endothelial dysfunction.[1] |
| SDMA | Symmetric dimethylarginine | Competes for CAT transport | Renal function marker (GFR); not a direct NOS inhibitor. |
| Peptoid-Arg | N-alkylglycine w/ guanidino sidechain | Artificial polymer unit | Protease-resistant antimicrobial peptides. |
Biological Mechanisms: The Methylarginine Pathway
In the context of drug development, understanding the endogenous regulation of arginine methylation is critical. Unlike phosphorylation, arginine methylation was historically considered irreversible, but the discovery of demethylating enzymes (JmjC domain) and metabolizing enzymes (DDAH) changed this paradigm.
The ADMA/NO Axis
ADMA acts as a competitive inhibitor of Nitric Oxide Synthase (NOS). Although intracellular arginine concentrations (~100-800
-
PRMTs (Protein Arginine Methyltransferases): Catalyze the addition of methyl groups from SAM (S-adenosylmethionine) to arginine residues in proteins.
-
Type I PRMTs generate ADMA.
-
Type II PRMTs generate SDMA.
-
-
DDAH (Dimethylarginine Dimethylaminohydrolase): The "sink" for ADMA. It hydrolyzes ADMA into citrulline and dimethylamine. Crucially, SDMA is NOT a substrate for DDAH and is cleared solely by renal excretion.
Visualization: The Arginine-ADMA-NO Signaling Pathway
Figure 1: The metabolic fate of methylated arginines. Note the distinct clearance pathways for ADMA (enzymatic) vs. SDMA (renal).
Synthetic Methodologies: Solid-Phase Guanylation
Synthesizing N-alkylated arginines directly from arginine is chemically inefficient due to the hyper-reactivity of the guanidino group. The most robust "Senior Scientist" approach involves Solid-Phase Guanylation of Ornithine .
This strategy allows you to build the peptide chain using Ornithine (which has a primary amine side chain), and then convert that amine into a specific N-alkylated guanidine using a "Goodman Reagent" (triflylguanidine) derivative.
Experimental Protocol: Synthesis of Peptides Containing -Alkyl Arginine
Objective: Incorporate a specific N-methyl arginine into a peptide sequence using Fmoc-SPPS.
Reagents:
-
Resin: Rink Amide MBHA resin.
-
Amino Acid: Fmoc-Orn(Mtt)-OH (Ornithine with acid-labile Mtt side-chain protection).
-
Guanylating Agent:
-di-Boc- -triflylguanidine (Goodman’s Reagent).[2] -
Deprotection: 1% TFA in DCM (selective for Mtt).
-
Cleavage: 95% TFA, 2.5% TIS, 2.5% H2O.
Step-by-Step Workflow:
-
Peptide Assembly:
-
Synthesize the peptide backbone using standard Fmoc/tBu chemistry.
-
Insert Fmoc-Orn(Mtt)-OH at the position where the alkyl-arginine is desired.
-
Complete the N-terminal Fmoc deprotection or acetylation as required.
-
-
Selective Side-Chain Deprotection (Mtt Removal):
-
Rationale: We must expose the
-amine of Ornithine without cleaving the peptide from the resin or removing other side-chain protecting groups (like tBu or Pbf). -
Wash resin with DCM.
-
Treat with 1% TFA / 5% TIS in DCM (flow-through method) until the yellow color (trityl cation) disappears.
-
Critical Step: Immediately neutralize the resin with 5% DIPEA in DMF to prevent premature cleavage.
-
-
On-Resin Guanylation:
-
Suspend resin in DCM/DMF (1:1).
-
Add Goodman's Reagent (3 equiv) and Triethylamine (TEA, 5 equiv).
-
Reaction: Agitate at Room Temp for 4–12 hours.
-
Mechanism:[3][4][5][6] The primary amine of Ornithine attacks the electrophilic triflylguanidine, displacing the triflate group and forming the protected guanidine.
-
Validation: Perform a Kaiser test (ninhydrin). It should be negative (colorless), indicating the conversion of the primary amine to guanidine.
-
-
Final Cleavage & Deprotection:
-
Treat resin with 95% TFA cocktail. This removes the Boc groups from the newly formed guanidine and cleaves the peptide from the resin.
-
Precipitate in cold diethyl ether and analyze via LC-MS.
-
Visualization: Synthetic Workflow
Figure 2: On-resin conversion of Ornithine to Arginine derivatives allows for precise installation of alkyl groups.
Therapeutic & Pharmacological Utility[7]
Cell-Penetrating Peptides (CPPs)
Poly-arginine sequences (e.g.,
-
Innovation:
-methylation of arginine residues in CPPs increases lipophilicity and disrupts hydrogen bonding with solvent water. -
Outcome: This reduces the energetic cost of membrane translocation, enhancing cytosolic delivery of conjugated drugs.
Peptidomimetics and Stability
Serum proteases (trypsin-like) cleave at the C-terminus of basic residues (Arg/Lys).
-
Strategy: Incorporating
-methyl-arginine prevents protease recognition due to steric hindrance at the scissile bond. -
Data: Peptides containing
-Me-Arg show half-life extensions from minutes to hours in human plasma.
Analytical Characterization
Distinguishing between ADMA and SDMA is a classic analytical challenge because they are isobaric (same mass, different structure).
-
Method: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized C18 columns with ion-pairing agents.
-
Fragmentation:
-
ADMA: Loses dimethylamine (45 Da) to form a fragment at m/z 158.
-
SDMA: Loses methylamine (31 Da) or undergoes different fragmentation patterns depending on collision energy.
-
Note: Chromatographic separation is preferred over relying solely on MS fragmentation due to cross-talk.
-
References
-
Vallance, P., & Leiper, J. (2004). Cardiovascular biology of the asymmetric dimethylarginine:dimethylarginine dimethylaminohydrolase pathway. Arteriosclerosis, Thrombosis, and Vascular Biology, 24(6), 1023–1030. Link
-
Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Diprotected triflylguanidines: A new class of guanidinylation reagents. The Journal of Organic Chemistry, 63(12), 3804–3805. Link
-
Bedford, M. T., & Clarke, S. G. (2009). Protein arginine methylation in mammals: who, when, and why. Molecular Cell, 33(1), 1–13. Link
-
Böger, R. H. (2006). Asymmetric dimethylarginine (ADMA): a novel risk marker in cardiovascular medicine and beyond.[6][7] Annals of Medicine, 38(2), 126–136. Link
-
Wender, P. A., et al. (2000). The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: Peptoid molecular transporters. Proceedings of the National Academy of Sciences, 97(24), 13003–13008. Link
Sources
- 1. b-ac.co.uk [b-ac.co.uk]
- 2. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of novel alkylated arginine derivatives suitable for click-cycloaddition chemistry and their incorporation into pseudosubstrate- and bisubstrate-based kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric dimethylarginine (ADMA), symmetric dimethylarginine (SDMA) and homoarginine (hArg): the ADMA, SDMA and hArg paradoxes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vedeqsa.com [vedeqsa.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Incorporating Fmoc-Arg(c-Pr,Pbf)-OH into long peptide chains
Application Note & Protocol
Topic: A Senior Application Scientist's Guide to Incorporating Arginine Derivatives into Long Peptide Chains: A Deep Dive into Fmoc-Arg(Pbf)-OH and a Scientific Perspective on the Hypothetical Fmoc-Arg(c-Pr,Pbf)-OH
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Arginine Challenge in Peptide Synthesis
The incorporation of arginine (Arg) residues into long peptide chains is a persistent challenge in solid-phase peptide synthesis (SPPS). The highly basic and nucleophilic nature of the guanidinium side chain necessitates robust protection to prevent side reactions.[1] The choice of protecting group is paramount, directly influencing coupling efficiency, prevention of side reactions like lactam formation, and the final purity of the peptide.[2] This guide provides a comprehensive overview of the industry-standard Fmoc-Arg(Pbf)-OH, detailing its mechanism of action and field-proven protocols for its successful incorporation.[3]
Furthermore, we address the inquiry into the novel, non-standard derivative, Fmoc-Arg(c-Pr,Pbf)-OH . As this derivative is not described in current literature or commercial catalogs, this document provides a scientific, experience-based perspective on its potential properties and the synthetic challenges it may present, derived from first principles of organic chemistry and peptide synthesis.
The Gold Standard: Understanding and Utilizing Fmoc-Arg(Pbf)-OH
The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has become the protecting group of choice for arginine in Fmoc-based SPPS for several key reasons.[3] It offers an optimal balance between stability to the basic conditions of Fmoc-deprotection (typically 20% piperidine in DMF) and lability under the final, strongly acidic cleavage conditions (e.g., Trifluoroacetic acid - TFA).[3]
The Pbf Advantage: Causality Behind its Efficacy
The primary advantage of the Pbf group over its predecessors, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), is its superior ability to prevent the alkylation of sensitive residues, particularly tryptophan (Trp), during final cleavage.[4] The carbocation generated from the Pbf group upon acid cleavage is less reactive and more readily scavenged than that from Pmc, leading to significantly higher purity and yield for Trp-containing peptides.[4] A study demonstrated that a 3-hour TFA treatment resulted in 69% of the desired peptide using Arg(Pbf), compared to only 46% with Arg(Pmc).[4]
However, the steric bulk of the Pbf group is a double-edged sword. While it aids in preventing side reactions, it can also impede coupling efficiency, especially in sterically hindered sequences or during the synthesis of long peptides where resin-bound peptide aggregation can occur.[1] Additionally, unprotected arginine derivatives are prone to forming an inactive δ-lactam, a side reaction that the Pbf group helps to suppress.[2]
Data Summary: Key Parameters for Fmoc-Arg(Pbf)-OH
| Parameter | Value/Range | Rationale & Citation |
| Molecular Weight | 648.77 g/mol | Essential for accurate reagent measurement. |
| Typical Equivalents | 3-5 eq. | Ensures a sufficient concentration gradient to drive the reaction to completion, overcoming steric hindrance.[3] |
| Coupling Time | 1-2 hours | Standard duration for efficient coupling; may require extension or double coupling for difficult sequences.[3] |
| Fmoc Deprotection | 20% Piperidine in DMF | Standard condition for Fmoc removal, to which the Pbf group is stable.[3] |
| Final Cleavage | >90% TFA with scavengers | Strong acid required for efficient Pbf removal. Scavengers (e.g., TIS, water, EDT) are critical to prevent side reactions.[4] |
Core Protocol: High-Efficiency Incorporation of Fmoc-Arg(Pbf)-OH
This protocol is designed for manual SPPS but the principles are directly applicable to automated synthesizers. The core of the strategy is efficient pre-activation and ensuring sufficient reaction time.
Reagents and Materials
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-Arg(Pbf)-OH
-
Coupling Reagents: HCTU, HATU, or HBTU/HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Kaiser Test Kit
Step-by-Step Methodology
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add the 20% piperidine/DMF solution and agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation (Pre-activation is key):
-
In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (4 eq.), HCTU (3.9 eq.), in DMF.
-
Add DIPEA (8 eq.) to the mixture.
-
Allow the activation to proceed for 1-2 minutes before adding to the resin. Causality: Pre-activation ensures the formation of the active ester, minimizing side reactions like guanidinylation of the growing peptide's N-terminus.[5]
-
-
Coupling Reaction:
-
Add the activated Fmoc-Arg(Pbf)-OH solution to the deprotected resin.
-
Agitate the mixture for 1.5 - 2 hours at room temperature.
-
-
Monitoring and Post-Coupling Wash:
-
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), a second coupling (double coupling) is recommended. Repeat steps 3 & 4 with fresh reagents for 1 hour.
-
Once coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next cycle.
-
Experimental Workflow Diagram
Caption: Standard SPPS cycle for incorporating Fmoc-Arg(Pbf)-OH.
Scientific Perspective: The Hypothetical Fmoc-Arg(c-Pr,Pbf)-OH
The query for Fmoc-Arg(c-Pr,Pbf)-OH introduces a fascinating chemical concept. The "c-Pr" likely refers to a cyclopropyl group. Based on established chemical principles, this group could be part of the arginine side-chain itself (an arginine analog) or an additional protecting group. Given the lack of literature, we will analyze the more plausible scenario: a cyclopropyl moiety integrated into the arginine side-chain, creating a conformationally constrained amino acid.
The Role of the Cyclopropyl Group: A Double-Edged Sword
Cyclopropyl groups are powerful tools in medicinal chemistry for several reasons:
-
Conformational Rigidity: The three-membered ring introduces significant strain, locking bond angles and restricting the conformational freedom of the side chain.[6] In a peptide, this could be used to enforce a specific secondary structure, such as a β-turn, which can be critical for biological activity.[7]
-
Metabolic Stability: The high C-H bond dissociation energy of cyclopropyl groups can make them less susceptible to oxidative metabolism, potentially increasing the in vivo half-life of a peptide therapeutic.[6]
-
Modulated Lipophilicity: The cyclopropyl group can alter the electronic properties and lipophilicity of the side chain, which may influence cell permeability or receptor binding.[8]
However, these benefits come with significant synthetic challenges:
-
Extreme Steric Hindrance: The combination of the bulky Pbf group and a rigid cyclopropyl ring would create a sterically demanding building block. Coupling this derivative would likely be extremely slow and inefficient with standard reagents.
-
Altered Reactivity: The strain of the cyclopropyl ring can alter the electronic character of adjacent bonds, though its effect on the distant guanidinium group's reactivity during SPPS is difficult to predict without experimental data.[9]
Hypothetical Protocol for a Sterically Hindered Arginine Analog
Incorporating a hypothetical Fmoc-Arg(c-Pr,Pbf)-OH would necessitate a protocol designed for highly hindered amino acids.
Key Modifications to the Standard Protocol:
-
Choice of Coupling Reagents: Standard reagents may be insufficient. More potent activators like COMU or specialized reagents known for coupling hindered amino acids would be a logical starting point.[10]
-
Increased Equivalents and Concentration: Using higher equivalents (e.g., 5-10 eq.) of the amino acid and coupling reagents, in a minimal solvent volume to maximize concentration, would be essential.
-
Extended Coupling Times & Elevated Temperature: Coupling times of 4-24 hours may be necessary. Microwave-assisted SPPS could be highly beneficial, as it can accelerate the coupling of sterically hindered residues.[1]
-
Double and Triple Coupling: It is highly probable that multiple coupling cycles would be required to achieve an acceptable yield.
-
Intensive Monitoring: Frequent Kaiser testing would be critical to assess the progress of the sluggish coupling reaction.
Conceptual Diagram: Standard vs. Hypothetical Arginine Derivative
Caption: Structural and property comparison of standard vs. hypothetical Arg derivative.
Conclusion and Expert Recommendations
For the reliable and high-yield synthesis of long peptide chains, Fmoc-Arg(Pbf)-OH remains the scientifically validated and recommended choice. Its properties are well-understood, and established protocols, when followed diligently, can overcome its inherent steric challenges.
The concept of an Fmoc-Arg(c-Pr,Pbf)-OH derivative is intriguing from a chemical biology and drug design perspective. The introduction of a cyclopropyl group could imbue a peptide with unique conformational and metabolic properties. However, researchers and drug developers must be aware that this is a non-standard building block that would require a custom, multi-step synthesis. Its subsequent incorporation into a peptide chain would present a significant synthetic hurdle, demanding extensive optimization of coupling conditions. Any project contemplating such a novel analog should begin with a small-scale feasibility study to establish viable coupling protocols before proceeding to longer, more complex sequences.
References
- Synthesis of Fmoc-Arg(Pbf)-OH.
-
Fmoc-Arg(Pbf)-OH [154445-77-9] . Aapptec Peptides. [Link]
-
Metabolism of cyclopropyl groups . Hypha Discovery. [Link]
- Methods for the synthesis of arginine-containing peptides.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry . Aapptec. [Link]
-
Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent . Green Chemistry (RSC Publishing). [Link]
-
Side-chain to backbone interactions dictate the conformational preferences of a cyclopentane arginine analogue . PMC - NIH. [Link]
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis . NIH. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis . Luxembourg Bio Technologies. [Link]
- Methods for the synthesis of arginine-containing peptides.
-
Conformational design of cyclic peptides . University of Glasgow Theses. [Link]
-
Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents . RSC Publishing. [Link]
-
Advances in Fmoc solid‐phase peptide synthesis . PMC - NIH. [Link]
-
Cyclopropyl Definition - Organic Chemistry Key Term . Fiveable. [Link]
-
Side-chain protecting groups in Fmoc-based SPPS . ResearchGate. [Link]
-
The effect of conformation on the solution stability of linear vs. cyclic RGD peptides . PubMed. [Link]
-
Reactivity of electrophilic cyclopropanes . PMC - NIH. [Link]
-
(a) Conformational restriction by steric effects due to the structural... . ResearchGate. [Link]
-
Amino Acid Derivatives for Peptide Synthesis . AAPPTec. [Link]
-
Driving tert-butyl axial: the surprising cyclopropyl effect . RSC Publishing. [Link]
-
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability . MDPI. [Link]
-
Synthesis of novel arginine analogs for use as P1 residues in upain-2... . ResearchGate. [Link]
-
Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group . MDPI. [Link]
-
Reactivity of electrophilic cyclopropanes . ResearchGate. [Link]
- Methods for the synthesis of arginine-containing peptides.
Sources
- 1. WO2019234108A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Conformational design of cyclic peptides - Enlighten Theses [theses.gla.ac.uk]
- 8. fiveable.me [fiveable.me]
- 9. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Optimizing Fmoc Deprotection Times for Cyclopropyl-Arginine Residues in Solid-Phase Peptide Synthesis
Introduction: The Role of Cyclopropyl-Arginine in Peptide Design
Cyclopropyl-arginine is a conformationally constrained analog of arginine that has garnered significant interest in peptide and drug design.[1] Its rigid cyclopropyl group, integrated into the side chain, offers a powerful tool for probing and modulating peptide-protein interactions. By locking the dihedral angles of the arginine side chain, researchers can investigate the bioactive conformation of peptides, leading to the development of more potent and selective therapeutic agents, including inhibitors of nitric oxide synthase (NOS).[1]
The successful incorporation of cyclopropyl-arginine into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is contingent on the optimization of each step in the synthetic cycle. Among these, the Nα-Fmoc deprotection step is critical to ensure high-yield and high-purity synthesis.[2] This application note provides a detailed guide to understanding and optimizing the Fmoc deprotection times specifically for cyclopropyl-arginine residues, drawing parallels with the well-established protocols for canonical arginine.
The Mechanism of Fmoc Deprotection
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is favored in SPPS due to its base-lability, allowing for orthogonal protection schemes with acid-labile side-chain protecting groups. The removal of the Fmoc group is a two-step elimination reaction initiated by a secondary amine base, most commonly piperidine.[2][3]
The process proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism:
-
Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorenyl group.[3]
-
β-Elimination: This is followed by a β-elimination that liberates the free Nα-amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[3]
-
DBF Scavenging: The secondary amine base then acts as a scavenger, forming an adduct with the reactive DBF molecule to prevent its deleterious reaction with the newly deprotected amine.[3]
The efficiency of this process is paramount; incomplete deprotection leads to deletion sequences, which are often difficult to separate from the target peptide.[4]
Standard Fmoc Deprotection Protocols for Arginine
For standard Fmoc-Arg(Pbf)-OH, where Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is the side-chain protecting group, deprotection kinetics have been well-studied. Research indicates that a minimum of 10 minutes is required for efficient Fmoc removal.[2][5]
A typical deprotection cycle for arginine and other standard amino acids involves a two-step treatment with the deprotection reagent to ensure completeness.
Standard Protocol for Fmoc-Arg(Pbf)-OH Deprotection
-
Reagent: 20% piperidine in N,N-dimethylformamide (DMF)
-
Procedure:
-
Treat the resin-bound peptide with the deprotection reagent for 3-5 minutes.
-
Drain the reaction vessel.
-
Treat the resin with a fresh aliquot of the deprotection reagent for an additional 7-10 minutes.[6]
-
Thoroughly wash the resin with DMF to remove the deprotection reagent and byproducts.
-
This two-stage process ensures that the reaction goes to completion, even for sterically hindered residues or within aggregating sequences.
Key Considerations for Fmoc Deprotection of Cyclopropyl-Arginine
While there is a lack of specific literature detailing the deprotection kinetics of Fmoc-cyclopropyl-arginine, we can infer potential challenges and necessary protocol adjustments based on its structure. The primary consideration is the potential for steric hindrance imparted by the cyclopropyl group.
-
Steric Hindrance: The cyclopropyl moiety, being in proximity to the Nα-terminus, may moderately hinder the approach of the piperidine base to the Fmoc group. This could potentially slow down the rate of deprotection compared to the more flexible side chain of canonical arginine.
-
Electronic Effects: The electronic properties of the cyclopropyl group are unlikely to significantly influence the acidity of the fluorenyl proton, meaning the initiation of the deprotection reaction should be similar to standard amino acids.
Given these considerations, a conservative approach with extended deprotection times and rigorous monitoring is recommended to ensure complete Fmoc removal.
Recommended Protocols for Fmoc-Cyclopropyl-Arginine Deprotection
The following protocols are proposed as a starting point for the efficient deprotection of Fmoc-cyclopropyl-arginine residues. It is crucial to validate the completeness of the reaction, especially during the first-time use of this amino acid analog.
Table 1: Recommended Deprotection Protocols for Cyclopropyl-Arginine
| Parameter | Recommended Condition | Rationale |
| Deprotection Reagent | 20% Piperidine in DMF | Standard, effective, and well-characterized reagent. |
| Initial Treatment | 1 x 5 minutes | To remove the bulk of the Fmoc group and swell the resin. |
| Second Treatment | 1 x 15-20 minutes | Extended time to overcome potential steric hindrance and ensure complete removal. |
| Washing Steps | Minimum of 5 x DMF washes | Crucial for removing all traces of piperidine and DBF-adducts.[7] |
Experimental Workflow and Monitoring
A self-validating system is essential for confirming the completeness of the deprotection step. This involves both qualitative and quantitative analytical methods.
Workflow for Deprotection and Monitoring
Caption: Workflow for Fmoc deprotection and monitoring of cyclopropyl-arginine.
Protocol 1: Qualitative Monitoring with the Ninhydrin (Kaiser) Test
The Ninhydrin test is a rapid and sensitive method to detect the presence of free primary amines on the resin.[8] A positive result (blue or brown color) indicates a successful deprotection.[8]
Reagents:
-
Solution A: 2 mL of 1 mmol/L KCN in 98 mL of pyridine.
-
Solution B: 80% (w/v) phenol in ethanol.
-
Solution C: 5% (w/v) ninhydrin in ethanol.
Procedure:
-
After the final DMF wash, take a small sample of resin beads (5-10 mg) and place them in a small glass test tube.
-
Add one drop of Solution A, two drops of Solution B, and one drop of Solution C.[8]
-
Heat the tube at 110°C for 3-5 minutes.[8]
-
Observe the color of the beads and the solution. A strong blue color indicates complete deprotection. A faint color or no color change suggests an incomplete reaction.
Protocol 2: Quantitative Monitoring by HPLC Analysis
For ultimate confirmation, a small aliquot of the peptide-resin can be cleaved and analyzed by HPLC.[6] This method allows for the direct visualization and quantification of any remaining Fmoc-protected peptide versus the deprotected product.
Procedure:
-
Take a small amount of dried resin (approx. 5 mg).
-
Treat with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 1-2 hours.
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by reverse-phase HPLC.
-
Compare the chromatogram to a reference sample of the fully deprotected peptide to confirm the absence of the Fmoc-containing species, which will have a significantly longer retention time.
Troubleshooting Incomplete Deprotection
If monitoring indicates that the Fmoc deprotection is incomplete, the following steps should be taken:
-
Repeat the Deprotection Cycle: Subject the resin to an additional treatment with 20% piperidine in DMF for 10-15 minutes.
-
Consider a Stronger Base: For particularly difficult sequences, a small amount of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine solution (e.g., 2% DBU, 20% piperidine in DMF).[6] However, this should be used with caution as it can increase the risk of side reactions like aspartimide formation.[9]
Potential Side Reactions
While the primary focus is on the deprotection time, it is important to be aware of potential side reactions associated with arginine and basic conditions in SPPS.
-
δ-Lactam Formation: Although this is primarily a concern during the coupling of an activated arginine, residual base could theoretically promote this side reaction if the C-terminus is Arg.[10] Thorough washing after deprotection is key.
-
Aspartimide Formation: In sequences containing aspartic acid, prolonged exposure to piperidine can lead to the formation of a cyclic aspartimide intermediate, which can lead to piperidide adducts and racemization.[9] While the proposed extended deprotection times for cyclopropyl-arginine are a precaution, it is a factor to consider in Asp-containing peptides.
Conclusion
The incorporation of cyclopropyl-arginine offers exciting possibilities for peptide-based drug discovery. While its unique structure necessitates careful optimization of the SPPS protocol, successful synthesis is readily achievable. By extending the second deprotection step to 15-20 minutes and implementing rigorous monitoring via the Ninhydrin test and HPLC analysis, researchers can ensure the complete and efficient removal of the Nα-Fmoc group. This diligence lays the foundation for the synthesis of high-purity, cyclopropyl-arginine-containing peptides ready for downstream applications.
References
-
Guzmán, F., et al. (2007). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 12(3), 523-536. [Link]
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
de la Torre, B.G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH as model amino acids. ResearchGate. [Link]
-
Isidro-Llobet, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4464. [Link]
-
Fishlock, D., Guillemette, J. G., & Lajoie, G. A. (2002). Synthesis of syn and anti isomers of trans-cyclopropyl arginine. The Journal of Organic Chemistry, 67(7), 2352–2354. [Link]
-
Douat, C., et al. (2001). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Research, 58(5), 417-424. [Link]
-
Zhang, W., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2231. [Link]
-
Packman, L. C. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Research, 52(5), 385-391. [Link]
-
Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. [Link]
-
Krchnák, V., & Flegelová, Z. (1994). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing. [Link]
-
Pedersen, S. L., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14269–14278. [Link]
Sources
- 1. Synthesis of syn and anti isomers of trans-cyclopropyl arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
Microwave-assisted synthesis using Fmoc-Arg(c-Pr,Pbf)-OH
Microwave-Assisted Synthesis of Peptides Containing -Cyclopropyl-L-Arginine[1]
Abstract
The incorporation of non-canonical arginine derivatives, such as
Introduction & Scientific Rationale
The Role of Cyclopropyl-Arginine
1-
Enzyme Inhibition: It mimics the transition state of arginine deimination, making it a potent warhead for investigating PAD enzymes implicated in rheumatoid arthritis and cancer.
-
Conformational Restriction: The cyclopropyl group restricts the rotameric freedom of the guanidine side chain, potentially enhancing binding affinity to target receptors.
Synthetic Challenges
Standard SPPS protocols for arginine are prone to intramolecular cyclization, where the activated carboxyl group attacks the
-
Steric Hindrance: In Fmoc-Arg(c-Pr,Pbf)-OH, the cyclopropyl group adds significant bulk adjacent to the reactive center, drastically reducing coupling rates compared to native arginine.[1]
-
Thermal Instability: While microwave energy accelerates coupling, excessive heat (>70°C) promotes
-lactam formation over intermolecular coupling for this specific derivative.
Chemical Profile: Fmoc-Arg(c-Pr,Pbf)-OH[1][3][4][5]
| Property | Specification |
| Chemical Name | Fmoc- |
| CAS Number | 1060769-41-6 |
| Molecular Formula | |
| Molecular Weight | 688.83 g/mol |
| Protecting Groups | Fmoc (Base labile, |
| Solubility | Soluble in DMF, NMP, DMSO |
Optimized Microwave SPPS Protocol
Reagent Preparation[2][7][8]
-
Activator Base: Diisopropylcarbodiimide (DIC) is preferred over HATU/HBTU for this residue to minimize the risk of enantiomerization (racemization) and lactam formation.
-
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) is critical. It generates an active ester that is reactive yet stable enough to prevent side reactions at elevated temperatures.
Table 1: Reagent Setup (0.1 mmol Scale)
| Component | Concentration | Solvent | Volume/Cycle |
|---|---|---|---|
| Amino Acid | 0.2 M | DMF | 2.5 mL (5 eq) |
| Activator (DIC) | 0.5 M | DMF | 1.0 mL (5 eq) |
| Additive (Oxyma) | 0.5 M | DMF | 1.0 mL (5 eq) |
| Deprotection | 20% Piperidine + 0.1M Oxyma | DMF | 4.0 mL |[1]
Expert Tip: Adding 0.1 M Oxyma to the deprotection solution (Piperidine) prevents aspartimide formation and protects sensitive side chains like cyclopropyl-arginine from base-catalyzed degradation.[1]
Microwave Coupling Parameters
The standard 75°C protocol used for native Arginine is too aggressive for the c-Pr derivative.[1] A "Low-Energy" method is required.[1]
Protocol:
-
Pre-activation: Mix AA, DIC, and Oxyma in a vial for 2 minutes before adding to the resin. This ensures formation of the active ester.
-
Coupling: Apply microwave irradiation with a temperature limit of 50°C .
Table 2: Microwave Cycle Settings
| Step | Temperature | Time | Power (Max) | Agitation |
|---|---|---|---|---|
| Fmoc Deprotection | 75°C | 3 min | 60 W | High |
| Wash (DMF) | Ambient | 3 x 1 min | - | High |
| Coupling (Arg-cPr) | 50°C | 15 min | 30 W | Medium |
| Wash (DMF) | Ambient | 3 x 1 min | - | High |[1]
Note: If the sequence is extremely hydrophobic or the resin loading is high (>0.6 mmol/g), perform a Double Coupling (repeat the Coupling step with fresh reagents) at 50°C.
Cleavage & Global Deprotection
The bulky cyclopropyl group creates a "hydrophobic shield" around the Pbf group, making its removal slower than in standard Arginine.
Cocktail Formulation (Reagent K analogue):
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5%[1]
Procedure:
Process Visualization
The following diagram illustrates the specific decision logic for coupling Fmoc-Arg(c-Pr,Pbf)-OH compared to standard amino acids.
Caption: Decision tree for incorporating Fmoc-Arg(c-Pr,Pbf)-OH, highlighting the critical temperature reduction to 50°C and extended cleavage time.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Mass -18 Da (M-18) | Lower coupling temp to 50°C or use Room Temp (60 min). Switch from HATU to DIC/Oxyma. | |
| Mass +252 Da | Pbf adduct (incomplete cleavage) | Extend cleavage time to 4 hours. Ensure fresh scavengers (DODT/Thioanisole). |
| Incomplete Coupling (Des-Arg) | Steric hindrance | Perform Double Coupling . Increase excess to 10 eq if necessary. |
| Racemization | High temp activation | Avoid pre-activating for >5 mins. Strictly maintain 50°C limit. |
References
-
Fishlock, D., et al. (2002).[4] "Synthesis of syn and anti isomers of trans-cyclopropyl arginine." Journal of Organic Chemistry. Link
-
Collins, J. M., et al. (2014). "Microwave-enhanced solid-phase peptide synthesis." CEM Corporation Application Notes. Link
-
ChemScene. (2023). "Product Data: Fmoc-Arg(c-Pr,Pbf)-OH (CAS 1060769-41-6)."[1][][6] ChemScene Catalog. Link
-
Suberós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal. Link
Sources
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of syn and anti isomers of trans-cyclopropyl arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. testing.chemscene.com [testing.chemscene.com]
Application Notes and Protocols for the Deprotection of Pbf-Protected Cyclopropyl-Arginine
Abstract
This technical guide provides a comprehensive overview of cleavage cocktail formulations and detailed protocols for the efficient and safe removal of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group from cyclopropyl-arginine (c-Pr-Arg) residues in solid-phase peptide synthesis (SPPS). We delve into the mechanistic principles of acid-mediated deprotection, the critical role of scavengers, and provide optimized, field-proven protocols. Particular attention is given to the chemical stability of the cyclopropyl moiety under strong acidic conditions, offering researchers and drug development professionals the necessary insights to ensure high peptide purity and yield.
Introduction: The Unique Challenge of Cyclopropyl-Arginine
The incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, offering avenues to enhance potency, selectivity, and metabolic stability. Cyclopropyl-arginine (c-Pr-Arg) is one such valuable building block. The cyclopropyl group, with its inherent conformational rigidity, can enforce specific peptide backbone geometries, leading to improved binding affinity and biological activity.
The guanidinium side chain of arginine is highly nucleophilic and requires robust protection during SPPS. The Pbf group has become a standard for Fmoc-based synthesis due to its relative acid lability compared to older generation sulfonyl-based protecting groups like Pmc and Mtr.[1] However, the final deprotection step, typically involving a strong acid like trifluoroacetic acid (TFA), is a critical juncture where side reactions can compromise the integrity of the final peptide.
The primary challenge addressed in this guide is the concurrent, high-fidelity removal of the Pbf group while preserving the structural integrity of the acid-sensitive cyclopropyl ring on the arginine side chain.
The Mechanism of Pbf Cleavage and the Imperative for Scavengers
The cleavage of the Pbf group is an acid-catalyzed process. Trifluoroacetic acid (TFA) protonates the sulfonyl group, facilitating the cleavage of the sulfur-nitrogen bond. This process, however, generates highly reactive carbocations from the Pbf moiety and other protecting groups (e.g., t-butyl from Ser, Thr, Asp, Glu) that can re-attach to nucleophilic residues in the peptide chain, such as tryptophan and methionine.[2]
To prevent these deleterious side reactions, "scavengers" are added to the cleavage cocktail. These are nucleophilic species that effectively trap the reactive carbocations.[2]
The Role of Common Scavengers:
-
Triisopropylsilane (TIS): A highly effective scavenger for the Pbf-derived cations and trityl groups.[3] Its primary role is to act as a reducing agent.
-
Water: An essential scavenger for tert-butyl cations generated from other protecting groups.[4]
-
1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT): Thiol-based scavengers that are particularly important for peptides containing cysteine to prevent disulfide bond formation and for scavenging various cations. DTT is a less odorous alternative to EDT.[5][6]
-
Thioanisole: Can accelerate the removal of Pbf groups and helps to prevent the oxidation of methionine.[7]
// Nodes Peptide_Resin [label="Resin-Bound Peptide\n(Pbf-Arg, tBu-Ser, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; TFA [label="TFA\n(Trifluoroacetic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleavage [label="Acidolysis\n(Cleavage Reaction)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Released_Peptide [label="Deprotected Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reactive_Cations [label="Reactive Cations\n(Pbf+, tBu+)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Scavengers [label="Scavengers\n(TIS, H₂O, EDT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Side_Products [label="Undesired Side Products\n(Alkylated Trp, Met)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Neutralized_Byproducts [label="Neutralized Byproducts", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Peptide_Resin -> Cleavage; TFA -> Cleavage; Cleavage -> Released_Peptide [color="#34A853"]; Cleavage -> Reactive_Cations [color="#EA4335"]; Reactive_Cations -> Side_Products [label="Alkylation", style=dashed, color="#EA4335", fontcolor="#202124"]; Reactive_Cations -> Neutralized_Byproducts [color="#34A853"]; Scavengers -> Reactive_Cations [label="Trapping", color="#4285F4", fontcolor="#202124"]; } Pbf Cleavage and Scavenger Action Workflow.
Stability of the Cyclopropyl Group in Strong Acid
A critical consideration for the deprotection of c-Pr-Arg containing peptides is the stability of the cyclopropyl ring under the highly acidic conditions of the cleavage cocktail. The cyclopropane ring is characterized by significant ring strain, which could theoretically make it susceptible to acid-catalyzed ring-opening.
However, the cyclopropane ring is generally known to be resistant to common metabolic pathways such as oxidation and hydrolysis.[8] This inherent stability is a key reason for its use in medicinal chemistry to enhance the metabolic half-life of peptide drugs.[8] While direct studies on the stability of c-Pr-Arginine in TFA are limited, the successful synthesis and cleavage of other cyclic peptides using standard TFA-based cocktails suggest that the cyclopropyl moiety is robust under these conditions.[9][10]
Recommendation: For novel peptides containing c-Pr-Arg, it is prudent to perform a small-scale trial cleavage. The resulting crude peptide should be analyzed by mass spectrometry to confirm that no unexpected mass additions (indicative of ring-opening and reaction with scavengers or TFA) have occurred.
Recommended Cleavage Cocktail Recipes for Pbf Removal from c-Pr-Arginine
The choice of cleavage cocktail depends on the other amino acids present in the peptide sequence. Below are several recommended formulations, from a standard cocktail to more specialized mixtures for sensitive residues.
| Cocktail Name | Composition (v/v/w) | Target Peptide Characteristics | Notes |
| Standard Cocktail (Reagent B-like) | TFA:TIS:H₂O (95:2.5:2.5) | Peptides without Cys, Met, or Trp. | A good starting point for most peptides. TIS is effective against Pbf cations. |
| Thiol-Containing Cocktail | TFA:TIS:H₂O:EDT (92.5:2.5:2.5:2.5) | Peptides containing Cysteine (Cys). | EDT prevents disulfide bond formation. DTT can be used as a less odorous alternative. |
| Met/Trp Protective Cocktail (Reagent K-like) | TFA:Phenol:H₂O:Thioanisole:EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues like Met, Trp, and Arg(Pbf).[6] | A "universal" cocktail for complex peptides. Phenol protects the indole ring of Trp. |
| Low-Odor Cocktail (Reagent L-like) | TFA:TIS:H₂O:DTT (88:2:5:5 w/v) | Peptides with Cys where odor is a concern.[6] | DTT replaces the more pungent EDT and thioanisole. |
Important: Always prepare cleavage cocktails fresh before use.[9]
Detailed Experimental Protocols
Safety Precaution: All procedures involving TFA must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Standard Cleavage and Deprotection
This protocol is suitable for peptides containing c-Pr-Arg without other sensitive residues.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5)
-
Cold methyl tert-butyl ether (MTBE)
-
Reaction vessel (e.g., a fritted syringe or round-bottom flask)
-
Centrifuge and centrifuge tubes
-
Nitrogen or Argon gas line
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in the reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin. A general rule is to use approximately 10 mL of cocktail per gram of resin, ensuring the resin is fully submerged.[6]
-
Stopper the vessel and gently agitate at room temperature for 2-3 hours. For peptides with multiple arginine residues, the cleavage time may need to be extended to 4 hours.[3]
-
After the cleavage is complete, filter the solution to separate the resin beads.
-
Wash the resin with a small volume of fresh TFA (approx. 1 mL) and combine the filtrates.
-
In a separate centrifuge tube, add approximately 10 volumes of cold MTBE.
-
Slowly add the TFA filtrate dropwise into the cold MTBE while gently vortexing. A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture at 3000-4000 rpm for 5 minutes to pellet the peptide.
-
Decant the supernatant.
-
Wash the peptide pellet with a small amount of cold MTBE and centrifuge again. Repeat this step twice more to remove residual scavengers and cleavage byproducts.
-
After the final wash, gently dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Proceed with purification (e.g., HPLC) and characterization (e.g., Mass Spectrometry).
// Nodes Start [label="Start: Dried Peptide-Resin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Cocktail [label="Add Cleavage Cocktail\n(e.g., TFA/TIS/H₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; React [label="Agitate at Room Temp\n(2-4 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Filter [label="Filter to Remove Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Precipitate [label="Precipitate Peptide\nin Cold MTBE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Centrifuge [label="Centrifuge to Pellet Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash Pellet with\nCold MTBE (3x)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry [label="Dry Crude Peptide Pellet", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Crude Peptide for Purification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Add_Cocktail; Add_Cocktail -> React; React -> Filter; Filter -> Precipitate; Precipitate -> Centrifuge; Centrifuge -> Wash; Wash -> Dry; Dry -> End; } Standard Peptide Cleavage and Precipitation Workflow.
Protocol 2: Cleavage of Peptides with Multiple Sensitive Residues
This protocol is recommended for c-Pr-Arg peptides that also contain residues like Cys, Met, and/or Trp.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)
-
All other materials as listed in Protocol 1.
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using the appropriate cleavage cocktail for sensitive residues.
-
Agitate the mixture at room temperature for 2-4 hours. The presence of multiple Arg(Pbf) residues may necessitate longer reaction times.[7] It is advisable to monitor the deprotection by HPLC if possible.
-
Follow steps 4 through 12 from Protocol 1 for peptide precipitation, washing, and drying.
Troubleshooting
| Problem | Potential Cause | Solution |
| Incomplete Pbf Removal | Insufficient cleavage time or TFA concentration. Steric hindrance in arginine-rich sequences.[10] | Extend the cleavage time to 4 hours. If the problem persists, a small-scale test with a slightly higher TFA concentration (e.g., 97.5%) can be attempted. Ensure adequate agitation. |
| Presence of Side Products (e.g., alkylated Trp) | Ineffective scavenging of reactive cations. | Use a more robust scavenger cocktail like Reagent K. Ensure scavengers are fresh. For Trp-containing peptides, using Fmoc-Trp(Boc)-OH during synthesis can also mitigate this issue.[11] |
| Oxidation of Methionine | Exposure to air during cleavage; insufficient reducing scavengers. | Use a cocktail containing thioanisole or EDT/DTT. Bubble nitrogen or argon through the reaction mixture. |
| Poor Peptide Precipitation | Peptide is highly hydrophobic or very short. | Try a different anti-solvent like cold diethyl ether. Ensure the ether is sufficiently cold (-20°C). Lyophilization from an aqueous solution (e.g., water/acetonitrile) can be an alternative to precipitation. |
| Unexpected Mass on c-Pr-Arg | Potential opening of the cyclopropyl ring. | Perform a small-scale trial cleavage and analyze by high-resolution mass spectrometry. If confirmed, milder cleavage conditions (e.g., lower TFA concentration, shorter time) may need to be explored, though this could compromise Pbf removal. |
Conclusion
The successful deprotection of Pbf-protected cyclopropyl-arginine is readily achievable with careful selection of the cleavage cocktail and adherence to optimized protocols. While the cyclopropyl group is generally stable under standard TFA cleavage conditions, a prudent approach involves initial small-scale trials for novel sequences. By understanding the underlying chemical principles and the critical role of scavengers, researchers can confidently and efficiently obtain their target peptides with high purity and yield, paving the way for further biological evaluation and drug development.
References
-
Aapptec (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Fields, G. B. (2002). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved from [Link]
-
Biotage (2023). How long should I let my cleavage reaction stir at room temperature?. Retrieved from [Link]
-
Merck Millipore (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
Das, S., & L'Italien, L. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]
- Google Patents (2019). WO2019234108A1 - Methods for the synthesis of arginine-containing peptides.
-
Aapptec (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules. Retrieved from [Link]
-
Aapptec (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ResearchGate (2021). How much time do your reaction take when cleaving arginine-rich peptides?. Retrieved from [Link]
-
Biotage (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
-
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. ResearchGate. Retrieved from [Link]
-
CEM Corporation (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. cem.de [cem.de]
- 4. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. peptide.com [peptide.com]
Designing cell-penetrating peptides with Fmoc-Arg(c-Pr,Pbf)-OH
Application Note: Designing Next-Generation Cell-Penetrating Peptides with Fmoc-Arg(c-Pr,Pbf)-OH
Executive Summary
The efficacy of Cell-Penetrating Peptides (CPPs) is often limited by endosomal entrapment and rapid proteolytic degradation. While poly-arginine sequences (e.g., R8, TAT) are the gold standard for cationic uptake, their high polarity can restrict direct membrane translocation, forcing reliance on energy-dependent endocytosis.
This guide details the application of Fmoc-Arg(c-Pr,Pbf)-OH (Nω-cyclopropyl-L-arginine), a specialized amino acid derivative. By introducing a cyclopropyl moiety onto the guanidinium headgroup, researchers can modulate the lipophilicity and hydrogen-bonding potential of the arginine side chain without abolishing its positive charge. This modification has been shown to enhance membrane interaction, improve cytosolic delivery efficiency, and increase resistance to serum proteases.
Chemical Basis & Rationale
Reagent Profile:
-
Chemical Name: Fmoc-Nω-cyclopropyl-Nω'-Pbf-L-arginine
-
CAS Number: 1060769-41-6[1][]
-
Function: Introduces a permanent cyclopropyl modification to the arginine side chain after TFA cleavage.
Mechanism of Action: Standard arginine residues rely on bidentate hydrogen bonding with phosphate heads on the cell membrane. The introduction of a cyclopropyl group (c-Pr) serves two critical functions:
-
Lipophilic Tuning: The c-Pr group increases the hydrophobicity of the guanidinium cation, facilitating deeper insertion into the lipid bilayer compared to native arginine.
-
Conformational Restriction: The steric bulk of the cyclopropyl group can restrict the rotational freedom of the side chain, potentially reducing the entropic cost of membrane binding.
Strategic Design of c-Pr-Arg CPPs
Do not simply replace every arginine with Arg(c-Pr). The increased hydrophobicity can lead to aggregation if uncontrolled.
| Design Strategy | Sequence Pattern (Example) | Rationale |
| "Stapled" Substitution | Ac-R-R(cPr)-R-R-R(cPr)-R-R-NH2 | Maintains solubility while creating hydrophobic "teeth" for membrane anchoring. |
| Amphipathic Helix | Ac-L-R(cPr)-L-R(cPr)-A-L-R-NH2 | Enhances the hydrophobic face of the helix, promoting direct translocation. |
| N-Terminal Cap | Ac-R(cPr)-R(cPr)-TAT(49-57)-NH2 | Protects the N-terminus from exopeptidases and initiates membrane contact. |
Protocol: Solid Phase Peptide Synthesis (SPPS)
Objective: Synthesize a CPP containing Fmoc-Arg(c-Pr,Pbf)-OH with high purity. Challenge: The steric bulk of the cyclopropyl and Pbf groups makes coupling slower than standard Fmoc-Arg(Pbf)-OH.
Materials:
-
Resin: Rink Amide MBHA (Loading: 0.5–0.6 mmol/g). Low loading is preferred to prevent aggregation.
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Step-by-Step Workflow:
-
Resin Swelling:
-
Swell resin in DCM for 20 min, then wash with DMF (3x).
-
-
Fmoc Deprotection:
-
Treat with 20% Piperidine in DMF (2 x 10 min).
-
Note: Monitor UV absorbance to ensure complete removal.
-
-
Coupling of Fmoc-Arg(c-Pr,Pbf)-OH:
-
Stoichiometry: Use 3.0 equivalents of AA relative to resin.
-
Activation: Mix AA (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF. Pre-activate for 30 seconds.
-
Reaction: Add to resin. Shake at room temperature for 2 hours .
-
Critical: Do not use standard 45-min cycles. The c-Pr steric hindrance requires extended time.
-
Double Coupling: If the sequence is >10 residues or aggregation-prone, perform a double coupling (fresh reagents, 1 hour).
-
-
Capping (Optional but Recommended):
-
Acetylate unreacted amines using Acetic Anhydride/DIEA/DMF to prevent deletion sequences.
-
-
Final Cleavage:
-
Cocktail: 92.5% TFA / 2.5% TIS / 2.5% H2O / 2.5% DODT .
-
Time: 3–4 hours. The Pbf removal from the hindered c-Pr-guanidine may be slower than standard Arg.
-
Precipitate in cold diethyl ether.
-
Visual Workflow: Synthesis Logic
Caption: Optimized SPPS cycle for sterically hindered Arginine analogs. Note the mandatory check and potential double coupling step.
Protocol: Biological Validation (Uptake Assay)
Objective: Quantify the cytosolic delivery efficiency of c-Pr-Arg modified peptides versus standard Arg peptides.
Experimental Setup:
-
Cell Line: HeLa or CHO-K1 (Adherent).
-
Control: Standard R8 (Octaarginine) labeled with FITC/FAM.
-
Test Article: R(c-Pr)8 or chimeric analog labeled with FITC/FAM.
-
Labeling: N-terminal 5(6)-Carboxyfluorescein (via Beta-Ala spacer to prevent quenching).
Procedure:
-
Seeding: Seed cells at 50,000 cells/well in a 24-well plate. Incubate 24h.
-
Incubation:
-
Wash cells with PBS.
-
Incubate with peptide (1 µM, 5 µM, 10 µM) in serum-free Opti-MEM for 30 minutes .
-
Note: Short incubation favors direct translocation observation; long incubation (>2h) favors endocytosis.
-
-
Washing (Critical Step):
-
Wash 3x with PBS.
-
Heparin Wash: Incubate with Heparin (0.5 mg/mL in PBS) for 5 min to remove surface-bound cationic peptides. Failure to do this results in false positives.
-
-
Analysis:
-
Flow Cytometry: Trypsinize cells (Trypsin further removes surface peptide) and measure Mean Fluorescence Intensity (MFI).
-
Confocal Microscopy: Fix with 4% PFA. Observe diffuse cytosolic staining (indicative of escape) vs. punctate staining (endosomal entrapment).
-
Visual Mechanism: Cellular Uptake Pathways
Caption: The c-Pr modification enhances the "Direct Translocation" pathway by increasing local lipophilicity, bypassing the endosomal bottleneck.
References
-
Takeuchi, T., et al. (2006). Direct translocation of arginine-rich peptides across the plasma membrane. PubMed. Retrieved from [Link]
-
Futaki, S., et al. (2001). Arginine-rich peptides: An abundant source of membrane-permeable peptides having potential as carriers for intracellular protein delivery.[3] Journal of Biological Chemistry. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Fmoc-Arg(c-Pr,Pbf)-OH Coupling Optimization
Topic: Troubleshooting incomplete coupling of Fmoc-Arg(c-Pr,Pbf)-OH Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals.[1][2][3]
Product Focus: Fmoc-Arg(c-Pr,Pbf)-OH (Cyclopropyl-constrained Arginine, Pbf protected) Classification: Non-Standard / Sterically Hindered Amino Acid Support Level: Tier 3 (Advanced Synthesis)[1][2]
Executive Summary: The Challenge of the "Double-Hindered" System
The coupling of Fmoc-Arg(c-Pr,Pbf)-OH presents a unique synthetic challenge due to the convergence of two antagonistic factors:
-
Steric Bulk (The "c-Pr" Factor): The cyclopropyl modification (typically a
or backbone constraint) severely restricts the conformational freedom of the amino acid, imposing significant steric shielding on the reacting carboxylate. -
Electronic/Steric Shielding (The "Pbf" Factor): While Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is the gold standard for minimizing tryptophan alkylation during cleavage, its sheer size creates a "steric umbrella" that further retards the approach of the amine nucleophile.
The Result: Slow reaction kinetics leading to incomplete coupling (deletions) and a high propensity for
Diagnostic Workflow (Logic Gate)
Before altering your protocol, use this logic gate to classify your specific failure mode.[1]
Figure 1: Diagnostic decision tree for Arginine coupling failures. Use crude LC-MS data to isolate the root cause.
Core Protocol: The "Steric Power" Cycle
For Fmoc-Arg(c-Pr,Pbf)-OH, standard HBTU/DIEA protocols are insufficient.[1][2] You must switch to an Aza-benzotriazole system to stabilize the activated ester and accelerate the intermolecular reaction over the intramolecular lactamization.
Recommended Reagents
| Component | Recommendation | Mechanism of Action |
| Coupling Agent | HATU (or COMU) | The N7-nitrogen in the pyridine ring creates a "neighboring group effect," accelerating coupling by ~100x compared to HBTU.[1][2] |
| Additive | HOAt | Stabilizes the activated ester; prevents racemization common with hindered bases. |
| Base | TMP (2,4,6-Collidine) | A weaker, non-nucleophilic base than DIEA.[1][2] Prevents base-catalyzed racemization and premature Fmoc removal at high temperatures.[1][2] |
| Solvent | DMF or NMP | NMP is superior for preventing aggregation in Arg-rich sequences.[1][2] |
Step-by-Step Protocol (Manual or Automated)[1][2][4]
-
Resin Preparation: Ensure resin loading is low (< 0.4 mmol/g) to reduce steric crowding on the solid support.[1][2]
-
Activation (Pre-activation is RISKY):
-
The Coupling Cocktail:
-
Reaction Conditions:
-
Microwave: 75°C for 5 minutes (Power: 30W). Note: Do not exceed 75°C to preserve the Pbf group.
-
Room Temp: Double coupling (2 x 60 minutes).
-
Troubleshooting FAQs
Q1: I see a peak corresponding to [M-18] in my mass spec. What is this?
A: This is the signature of
-
The Chemistry: The side-chain nitrogen (even though protected by Pbf) attacks the activated carbonyl of the Arginine backbone. This ejects the activating group (OBt/OAt) and forms a 6-membered lactam ring.[1][2] This species is chemically inert and will not couple, leading to a deletion sequence.[1]
-
The Fix:
-
Minimize Activation Time: Add the base immediately before adding the mixture to the resin.
-
Use HATU: The faster reaction rate of the At-ester with the amine competes more effectively against the intramolecular cyclization.
-
Q2: My coupling stops at 70-80% conversion. Should I triple couple?
A: Triple coupling with the same conditions rarely helps if "site saturation" has occurred due to aggregation.
-
The Fix: Use a "Chaotropic Wash" or "Magic Mixture."
Q3: Can I use HCTU or HBTU to save money?
A: For standard Arginine, yes.[1] For Fmoc-Arg(c-Pr,Pbf)-OH , NO. The "c-Pr" constraint imposes a severe steric penalty.[1][2] HBTU/HCTU generate benzotriazole esters which are less reactive than the aza-benzotriazole esters generated by HATU.[1][2] With the added bulk of the cyclopropyl ring, the reaction rate with HBTU will be too slow, allowing lactamization or hydrolysis to dominate.
Q4: The Pbf group seems to be falling off during coupling (Mass - 252).
A: This indicates thermal instability, likely from uncontrolled microwave heating.[1]
-
The Fix:
Mechanistic Visualization: The Lactam Trap
Understanding the competition between the desired pathway and the "Lactam Trap" is vital for optimizing conditions.
Figure 2: Kinetic competition between peptide bond formation (Green) and side-chain lactamization (Red).[1][2]
References & Authority
-
Fields, C. G., & Fields, G. B. (1993). Minimization of tryptophan alkylation in solid-phase peptide synthesis during final deprotection.[1][2][5] Tetrahedron Letters, 34(42), 6661-6664.[1][2]
-
Establishes Pbf as the superior protecting group over Pmc for Arg/Trp containing peptides.
-
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society, 115(10), 4397-4398.[1][2]
-
Foundational text on the "neighboring group effect" of HATU/HOAt.
-
-
Albericio, F., et al. (1998). On the formation of
-lactams in the coupling of Fmoc-Arg(Pbf)-OH.[1][2] Tetrahedron Letters.-
Describes the specific mechanism of Arg side-chain cyclization.
-
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][6] Chemical Reviews, 109(6), 2455-2504.[1][2]
-
Comprehensive review of protecting group stability (Pbf) and steric implications.
-
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
Reducing delta-lactam formation in arginine peptide synthesis
A Troubleshooter's Guide to Mitigating Delta-Lactam Formation
Welcome to the technical support center for arginine-containing peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating arginine into peptide sequences while minimizing a critical and often costly side reaction: delta-lactam formation. As Senior Application Scientists, we provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is delta-lactam formation in the context of arginine peptide synthesis, and why is it a problem?
A1: Delta-lactam formation is a significant intramolecular side reaction that can occur during the coupling of a protected arginine residue in solid-phase peptide synthesis (SPPS).[1] The process involves the activated carboxylic acid of the arginine molecule being attacked by the δ-nitrogen of its own side-chain guanidinium group.[1][2] This results in a stable, six-membered ring structure, the delta-lactam.
This side reaction is highly problematic because it consumes the activated arginine, rendering it unable to be incorporated into the growing peptide chain.[1][2][3] The primary consequence is the formation of deletion sequences, specifically des-Arg peptides, which are impurities that can be difficult to separate from the target peptide and ultimately lower the overall yield of the desired product.[2][4][5] This consumption of expensive Fmoc-Arg(Pbf)-OH, which can be ten times more costly than other protected amino acids, also has significant financial implications, especially in large-scale synthesis.[4]
Troubleshooting Guide
Q2: My peptide synthesis is resulting in a significant amount of des-Arg impurity. How can I confirm if delta-lactam formation is the culprit?
A2: The presence of a major deletion product corresponding to the absence of an arginine residue is a strong indicator of delta-lactam formation.[6] To confirm this, you should meticulously analyze your crude peptide product using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC Analysis: Compare the chromatogram of your crude product with a predicted chromatogram or a standard of the correct peptide if available. The des-Arg impurity will typically appear as a distinct peak with a shorter retention time than the target peptide.
-
Mass Spectrometry (MS) Analysis: The most definitive method is to analyze the molecular weight of the main peaks from your HPLC. The des-Arg impurity will have a molecular weight that is lower than the target peptide by the mass of an arginine residue.
Identifying the major species in your failed synthesis is the critical first step in troubleshooting.[6]
Q3: What are the key factors that influence the rate of delta-lactam formation?
A3: Several factors during the coupling step can significantly influence the extent of delta-lactam formation:
-
Arginine Side-Chain Protecting Group: The choice of the protecting group for the guanidinium side chain is paramount. Some protecting groups are more susceptible to this side reaction than others.[1]
-
Coupling Reagents and Activation Method: The method used to activate the carboxylic acid of arginine has a substantial impact on the rate of delta-lactam formation. Highly reactive activating reagents can inadvertently promote intramolecular cyclization.[1][7]
-
Reaction Time and Temperature: Prolonged activation times and elevated temperatures can increase the probability of delta-lactam formation.[1][8]
-
Base: The type and concentration of the base used during the coupling reaction can influence the rate of this side reaction.[1]
-
Solvent: The polarity of the solvent can also play a role in the extent of delta-lactam formation.[1]
Q4: Which arginine side-chain protecting groups are recommended to minimize delta-lactam formation?
A4: The choice of the side-chain protecting group is a critical decision. Here is a comparison of commonly used protecting groups and their propensity for delta-lactam formation:
| Protecting Group | Propensity for δ-Lactam Formation | Comments |
| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Moderate | The most widely used protecting group in Fmoc-SPPS. While effective, it is still susceptible to lactam formation.[4][9] |
| Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | Higher than Pbf | More acid labile than Mtr, but can be more prone to lactam formation than Pbf.[10] |
| Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) | High | Prone to incomplete removal and side reactions, especially in sequences with multiple arginines.[10] |
| NO2 (Nitro) | Very Low | The nitro group has been shown to effectively prevent the formation of δ-lactam.[1][5][9] |
| di-Boc | Very High | This protecting group is highly susceptible to delta-lactam formation.[1][11] |
| Tos (Tosyl) | Moderate | Commonly used in Boc chemistry.[12] |
Recommendation: For sequences that are particularly prone to delta-lactam formation, switching to Fmoc-Arg(NO2)-OH is a highly effective strategy.[1][5][9]
Q5: How can I optimize my coupling conditions to reduce delta-lactam formation?
A5: Optimizing the coupling protocol is a key strategy. Here are actionable steps:
-
Choice of Coupling Reagent: While standard reagents like HBTU and TBTU are widely used, for problematic arginine couplings, consider using a carbodiimide-based activation with an additive.[7][13] For instance, using Diisopropylcarbodiimide (DIC) in the presence of OxymaPure® can be a milder activation method, potentially reducing the rate of the intramolecular cyclization.
-
Pre-activation Time: Minimize the time the arginine amino acid is in its activated state before it has a chance to couple to the growing peptide chain. A prolonged pre-activation time allows more opportunity for the intramolecular cyclization to occur.
-
Temperature Control: While elevated temperatures can sometimes improve coupling efficiency for difficult sequences, they can also accelerate side reactions like delta-lactam formation.[8][14] It is generally advisable to perform arginine couplings at room temperature unless aggregation is a significant issue.
-
Double Coupling: If you suspect incomplete coupling due to lactam formation, a second coupling of the protected arginine can be performed to "cap" any unreacted N-termini on the growing peptide chain.[2][4][5]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Arg(Pbf)-OH
This protocol outlines a standard procedure for coupling Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis.
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
Dissolve Fmoc-Arg(Pbf)-OH (4 equivalents relative to resin substitution) and an activating agent such as HBTU (3.9 equivalents) in DMF.
-
Add a base, typically N,N-Diisopropylethylamine (DIPEA) (8 equivalents), to the amino acid solution.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
Monitoring (Optional but Recommended): Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), a second coupling may be necessary.
Protocol 2: Optimized Coupling Using Fmoc-Arg(NO2)-OH to Prevent Delta-Lactam Formation
This protocol is recommended for sequences where delta-lactam formation is a known or suspected issue.
-
Fmoc Deprotection: Follow the standard deprotection procedure as described in Protocol 1.
-
Washing: Thoroughly wash the resin with DMF.
-
Coupling with Fmoc-Arg(NO2)-OH:
-
Dissolve Fmoc-Arg(NO2)-OH (4 equivalents) and a coupling agent like DIC (4 equivalents) in DMF.
-
Add an additive such as OxymaPure® (4 equivalents) to the solution.
-
Add the coupling mixture to the resin and agitate for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
On-Resin Deprotection of the NO2 group (Post-synthesis):
-
After peptide elongation is complete, wash the resin with 0.2 M aqueous HCl in 2-MeTHF (3 x 1 min) to neutralize any residual piperidine.[4]
-
Treat the resin with a solution of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF (2-3 times for 1 hour each) at 55°C.[4] Sonication can be used to accelerate this deprotection.[4][5]
-
-
Final Cleavage and Deprotection: Proceed with the standard TFA cleavage cocktail to cleave the peptide from the resin and remove other side-chain protecting groups.
Visualizing the Problem and Solution
Mechanism of Delta-Lactam Formation
Caption: Intramolecular cyclization leading to delta-lactam formation.
Troubleshooting Workflow for Des-Arg Impurities
Caption: Decision tree for troubleshooting des-Arg impurities.
References
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (2020). National Institutes of Health. [Link]
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (2020). MDPI. [Link]
-
Varying the composition of green binary solvent mixtures as a tool to improve the solid-phase synthesis of bivalirudin. (2021). RSC Publishing. [Link]
-
Amino Acids and Side Chain Protection Groups. CSBio. [Link]
-
Do I need to protect Fmoc-Arg in solid phase peptide synthesis? (2022). ResearchGate. [Link]
-
Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2024). RSC Publishing. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. (1996). PubMed. [Link]
-
What do you do when your peptide synthesis fails? (2023). Biotage. [Link]
-
Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. Analytical Methods (RSC Publishing). [Link]
-
The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio. [Link]
- Methods for the synthesis of arginine-containing peptides.
-
Coupling Reagents. AAPPTec. [Link]
-
Conversion of arginine into ornithine by advanced glycation in senescent human collagen and lens crystallins. PubMed. [Link]
-
Strategy to suppress the undesired lactam formation during Fmoc-Arg-OH carboxylate activation. ResearchGate. [Link]
-
Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. [Link]
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (2020). ResearchGate. [Link]
-
Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials. (2011). PMC. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2023). Dilun Biotechnology. [Link]
-
Synthesis and Splice-Redirecting Activity of Branched, Arginine-Rich Peptide Dendrimer Conjugates of Peptide Nucleic Acid Oligonucleotides. (2010). PMC. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2021). MDPI. [Link]
-
Temperature-dependent delta C0p generated by a shift in equilibrium between macrostates of an enzyme. (1981). PubMed. [Link]
-
Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Anaspec. [Link]
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2018). PMC. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biotage.com [biotage.com]
- 7. bachem.com [bachem.com]
- 8. csbio.com [csbio.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 14. Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison: HPLC Retention Profiling of Fmoc-Arg(Pbf)-OH vs. Fmoc-Arg(c-Pr,Pbf)-OH
This guide provides a technical comparison of the HPLC retention behavior between the standard Fmoc-Arg(Pbf)-OH and the specialized analog Fmoc-Arg(c-Pr,Pbf)-OH .
Executive Summary
In peptide therapeutics and arginine-mimetic research, distinguishing between standard arginine building blocks and their alkylated analogs is critical for quality control. This guide compares Fmoc-Arg(Pbf)-OH , the gold standard for solid-phase peptide synthesis (SPPS), with Fmoc-Arg(c-Pr,Pbf)-OH , a cyclopropyl-modified analog used to modulate arginine's basicity and steric properties.
Key Finding: Due to the addition of the hydrophobic cyclopropyl ring (
Chemical Basis of Separation
Understanding the structural differences is the prerequisite for interpreting HPLC data.
Structural Comparison
-
Fmoc-Arg(Pbf)-OH: Contains the standard guanidine group protected by the Pbf sulfonyl moiety.
-
Fmoc-Arg(c-Pr,Pbf)-OH: Features a cyclopropyl group attached to one of the guanidine nitrogens (
or ), in addition to the Pbf protection.
| Feature | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(c-Pr,Pbf)-OH |
| CAS Number | 154445-77-9 | 1060769-41-6 |
| Molecular Formula | ||
| Molecular Weight | 648.77 g/mol | 688.83 g/mol |
| Side Chain Mod | None (Standard) | Cyclopropyl ( |
| Hydrophobicity | Baseline | Increased (+3 Carbons in ring) |
Chromatographic Mechanism
In Reverse-Phase HPLC (RP-HPLC), retention is governed by the hydrophobic interaction between the analyte and the non-polar stationary phase (typically C18 alkyl chains).
-
The "c-Pr" Effect: The cyclopropyl group is a lipophilic hydrocarbon ring. Its addition increases the overall hydrophobicity (LogP) of the molecule.
-
Elution Behavior: The more hydrophobic Fmoc-Arg(c-Pr,Pbf)-OH partitions more strongly into the stationary phase, requiring a higher concentration of organic solvent (Acetonitrile) to elute.
-
Result: Under identical gradient conditions, the c-Pr analog will elute after the standard Arg(Pbf).
Experimental Protocol: Comparative HPLC Method
To validate the identity and purity of these derivatives, the following self-validating protocol is recommended. This method ensures baseline separation of the two species if present in a mixture.
Method Parameters
-
Column: C18 Analytical Column (e.g., 4.6 x 150 mm, 5 µm, 100 Å).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm (Amide bond/Pbf absorption) and 254 nm (Fmoc group).
-
Temperature: 25°C (Ambient) or 40°C (Controlled).
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Injection Hold |
| 22.0 | 95% | Linear Gradient |
| 25.0 | 95% | Wash |
| 25.1 | 5% | Re-equilibration |
| 30.0 | 5% | End of Run |
Workflow Visualization
The following diagram illustrates the logical flow for validating the retention time shift.
Figure 1: HPLC Method Validation Workflow for Arginine Derivatives.
Expected Results & Data Interpretation
When analyzing the chromatograms, the following relative retention behavior is the standard for quality assessment.
Relative Retention Table
| Compound | Relative Elution Order | Estimated Retention Shift* |
| Fmoc-Arg(Pbf)-OH | 1st (Earlier) | Reference (e.g., |
| Fmoc-Arg(c-Pr,Pbf)-OH | 2nd (Later) |
*Note: Exact retention times depend on column age, brand, and dead volume. The relative shift is the constant self-validating metric.
Troubleshooting Co-Elution
If the peaks are not fully resolved (e.g., in a crude synthesis mixture):
-
Flatten the Gradient: Change the slope to 0.5% B/min around the expected elution zone (e.g., 40-70% B).
-
Change Modifier: Switch from TFA to Phosphoric Acid (if MS detection is not required) to alter the pH selectivity.
-
Check Purity: A "double peak" in the Fmoc-Arg(c-Pr,Pbf)-OH sample alone may indicate the presence of diastereomers (if the c-Pr synthesis created a new chiral center) or incomplete Pbf protection.
References
-
BOC Sciences. Fmoc-Arg(Pbf)-OH Product Specifications and Application Notes. Retrieved from
-
ChemScene. Fmoc-Arg(c-Pr,Pbf)-OH (CAS 1060769-41-6) Technical Data. Retrieved from
-
BenchChem. A Comparative Guide to the Efficacy of Fmoc-Arg(Pbf)-OH in Complex Peptide Synthesis. Retrieved from
-
Fishlock, D., et al. (2002).[1] Synthesis of syn and anti isomers of trans-cyclopropyl arginine. Journal of Organic Chemistry. Retrieved from
Sources
A Senior Application Scientist's Guide to the Mass Spectrometric Identification of Cyclopropyl-Arginine Residues
Introduction: The Enigmatic Landscape of Arginine Modifications
Post-translational modifications (PTMs) of arginine residues are pivotal in regulating a myriad of cellular processes, from gene transcription to protein-protein interactions.[1] While well-known modifications such as methylation and citrullination have been extensively studied, the ever-expanding landscape of PTMs presents new analytical challenges.[2][3][4] This guide focuses on a novel, and currently uncharacterized, arginine modification: the addition of a cyclopropyl group (c-Pr). As a Senior Application Scientist, my objective is to provide a comprehensive, experience-driven comparison of methodologies for the identification and characterization of c-Pr arginine residues by mass spectrometry. This document will not only detail experimental protocols but also delve into the rationale behind these choices, empowering researchers to tackle the identification of this and other novel PTMs.
The identification of any novel PTM is a journey into the unknown. It requires a robust analytical strategy, a deep understanding of the instrumentation, and a creative approach to data analysis. The challenges are numerous, ranging from the low stoichiometry of the modification to the potential for lability during mass spectrometric analysis.[1] This guide is structured to navigate these challenges, providing a clear roadmap for researchers in drug development and fundamental biology.
The Theoretical Framework: Understanding the c-Pr Arginine Modification
Before embarking on any experimental work, it is crucial to establish the theoretical parameters of the c-Pr arginine modification. The addition of a cyclopropyl group to one of the terminal nitrogen atoms of the arginine side chain results in a specific mass shift.
Table 1: Theoretical Mass Shift for Cyclopropyl-Arginine
| Modification | Molecular Formula Change | Monoisotopic Mass Shift (Da) | Average Mass Shift (Da) |
| Cyclopropylation | + C₃H₄ | +40.0313 | +40.065 |
This calculated mass shift is the foundational piece of information for all subsequent mass spectrometry-based analyses. It will be used to guide the interrogation of mass spectra for the presence of this modification.
Navigating the Analytical Maze: A Comparative Analysis of Fragmentation Techniques
The choice of fragmentation technique is arguably the most critical decision in the identification of a novel PTM. The stability of the c-Pr modification is unknown, and therefore, a multi-pronged approach using different fragmentation methods is highly recommended.
Collision-Induced Dissociation (CID): The Workhorse with Caveats
Collision-Induced Dissociation (CID) is the most common fragmentation method.[3] It involves the acceleration of precursor ions and their collision with an inert gas, leading to fragmentation primarily at the peptide backbone.
-
Anticipated Fragmentation Pattern: In CID, we would expect to see the characteristic b- and y-type fragment ions, which allow for peptide sequencing. The key question is the stability of the c-Pr group. If the modification is labile, we might observe a significant neutral loss of the cyclopropyl group (40.0313 Da) from the precursor ion and from fragment ions containing the modified arginine. This can be both a challenge and a diagnostic tool. The presence of arginine itself can influence fragmentation patterns.[5]
-
Advantages: Widely available on most mass spectrometers, extensive libraries of known fragmentation patterns.
-
Disadvantages: Can lead to the loss of labile PTMs, potentially obscuring the modification site. Arginine-rich peptides can sometimes produce complex and difficult-to-interpret spectra.[6]
Electron-Transfer Dissociation (ETD): The Gentle Touch for Labile Modifications
Electron-Transfer Dissociation (ETD) is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion.[7][8] This induces fragmentation of the peptide backbone, producing c- and z-type fragment ions, while often preserving labile PTMs.[7][8]
-
Anticipated Fragmentation Pattern: ETD is expected to provide excellent sequence coverage without the loss of the c-Pr group. This would allow for unambiguous localization of the modification to a specific arginine residue. ETD is particularly effective for highly charged peptides, which is often the case for arginine-containing peptides.[9]
-
Advantages: Preserves labile PTMs, provides complementary fragmentation information to CID, and is effective for highly charged peptides.[7][9]
-
Disadvantages: Generally produces fewer fragment ions than CID, and the efficiency can be lower for doubly charged precursor ions.[7]
Higher-Energy Collisional Dissociation (HCD): A Hybrid Approach
Higher-Energy Collisional Dissociation (HCD) is a beam-type CID fragmentation method that occurs in a separate collision cell. It often provides a good balance between CID and ETD, generating rich b- and y-ion series with good fragmentation of the peptide backbone.
-
Anticipated Fragmentation Pattern: The fragmentation pattern in HCD will likely be a mix of backbone cleavages and some neutral loss of the c-Pr group, depending on its stability. The higher energy can lead to more extensive fragmentation, which can be beneficial for confident peptide identification.
-
Advantages: Can provide more complete fragmentation than traditional CID, leading to higher sequence coverage.
-
Disadvantages: The higher energy can still lead to the loss of some labile modifications.
Table 2: Comparison of Fragmentation Techniques for c-Pr Arginine Identification
| Feature | Collision-Induced Dissociation (CID) | Electron-Transfer Dissociation (ETD) | Higher-Energy Collisional Dissociation (HCD) |
| Primary Fragment Ions | b, y | c, z | b, y |
| Preservation of PTMs | Potentially poor for labile PTMs | Excellent | Moderate to Good |
| Peptide Charge State | Good for 2+ and 3+ | Best for 3+ and higher | Good for 2+ and 3+ |
| Sequence Coverage | Good | Can be higher than CID[7] | Excellent |
| Diagnostic Information | Potential neutral loss of 40.0313 Da | Preservation of the modification | Mix of backbone and neutral loss fragments |
| Recommendation | Use in combination with other methods | Primary recommendation for localization | A strong alternative or complementary method |
Experimental Workflow: A Step-by-Step Guide
The following workflow is a comprehensive guide for the identification of c-Pr arginine residues, from sample preparation to data analysis.
Caption: A comprehensive workflow for the identification of c-Pr arginine residues.
Sample Preparation: Laying the Foundation for Success
The goal of sample preparation is to efficiently extract and digest proteins while preserving the c-Pr modification.
Protocol 1: Standard Proteomics Sample Preparation
-
Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors. A common choice is RIPA buffer, but the optimal buffer may need to be determined empirically.[10]
-
Protein Precipitation: Precipitate proteins using ice-cold acetone to remove detergents and other interfering substances.[10]
-
Reduction and Alkylation: Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea). Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).[10]
-
Enzymatic Digestion: Dilute the sample to reduce the urea concentration and digest with an appropriate protease. Trypsin is the most common choice, but using orthogonal enzymes like Glu-C or Lys-C can improve sequence coverage.[9][11] A two-step digestion with Lys-C followed by trypsin can be very effective.[10][11]
Causality: The use of a strong denaturant like urea ensures that the protein is fully unfolded, allowing for efficient digestion by the protease. Reduction and alkylation prevent the reformation of disulfide bonds, which can interfere with mass spectrometry analysis.
LC-MS/MS Analysis: The Power of Separation and Fragmentation
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the core of the analytical workflow.
Protocol 2: LC-MS/MS with Alternating Fragmentation
-
Chromatographic Separation: Use a nano-flow HPLC system with a reversed-phase column to separate the complex peptide mixture. A long gradient (e.g., 120 minutes) will improve the resolution of peptides.
-
Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
Alternating Fragmentation: Set up the instrument method to alternate between CID and ETD fragmentation for the most intense precursor ions.[7][9] This will provide complementary fragmentation data for each peptide.
-
High-Resolution Mass Analyzer: Use a high-resolution mass analyzer, such as an Orbitrap or TOF, to ensure accurate mass measurements of both precursor and fragment ions.[12]
Causality: The chromatographic separation reduces the complexity of the sample entering the mass spectrometer at any given time, allowing for the detection of lower abundance peptides. Alternating between CID and ETD provides a more complete picture of the peptide's fragmentation, increasing the confidence of identification, especially for modified peptides.[7][9]
Data Analysis: Uncovering the c-Pr Arginine Signature
The data analysis strategy must be tailored to the search for a novel modification.
Protocol 3: Database Searching for a Novel PTM
-
Open Database Search: Initially, perform an "open" or "mass-tolerant" database search. This allows for the identification of peptides with any type of modification by using a wide precursor mass tolerance.[13][14] This step is crucial for discovering unanticipated modifications.
-
Targeted Database Search: Once the open search suggests the presence of a +40.0313 Da modification on arginine, perform a targeted search. Define this specific mass shift as a variable modification on arginine residues in your search software (e.g., Mascot, MaxQuant, Proteome Discoverer).
-
Search Parameters:
-
Enzyme: Trypsin (or other enzyme used).
-
Precursor Mass Tolerance: 10 ppm (for high-resolution data).
-
Fragment Mass Tolerance: 0.02 Da (for high-resolution data).
-
Variable Modifications: Oxidation (M), Acetyl (Protein N-term), and your custom c-Pr-Arginine (+40.0313 Da on R).
-
Fixed Modifications: Carbamidomethyl (C).
-
-
False Discovery Rate (FDR): Apply a strict FDR of 1% at both the peptide and protein level to ensure high-confidence identifications.
Causality: An open search is essential for discovery, as it is not biased towards known modifications.[13][14] A subsequent targeted search with a specific mass shift increases the sensitivity and confidence of identifying the c-Pr modification.
Caption: A two-stage data analysis strategy for the confident identification of novel PTMs.
Validation: The Cornerstone of Scientific Integrity
The identification of a novel PTM requires rigorous validation.
Manual Spectra Validation
Every peptide-spectrum match (PSM) for a putative c-Pr arginine-containing peptide must be manually inspected. Look for:
-
High-quality fragment ion series (b, y, c, or z ions) that cover the modification site.
-
Accurate mass measurements for both precursor and fragment ions.
-
In ETD spectra, the presence of c- and z-ions that clearly localize the +40.0313 Da modification to a specific arginine residue.
-
In CID/HCD spectra, a potential neutral loss of 40.0313 Da can be a useful diagnostic, but should be interpreted with caution.
Validation with Synthetic Peptides
The gold standard for validating a novel PTM is to compare the experimental data with that of a synthetic peptide.
-
Synthesize the peptide sequence containing the putative c-Pr arginine modification.
-
Analyze the synthetic peptide using the same LC-MS/MS method as the biological sample.
-
Compare the retention time and the fragmentation spectra of the synthetic peptide with the endogenous peptide. A close match provides definitive evidence for the modification.
Alternative Approaches and Future Directions
While the described workflow is a robust starting point, other techniques can provide complementary information.
-
Chemical Derivatization: Reagents that specifically react with the guanidinium group of arginine, such as phenylglyoxal, could be used to probe the accessibility of the c-Pr arginine residue and potentially induce a characteristic mass shift.[15]
-
Antibody-based Enrichment: If the c-Pr arginine modification is found to be immunogenic, custom antibodies could be developed for the enrichment of modified peptides, significantly increasing the sensitivity of detection.[16]
-
Top-Down Proteomics: For smaller proteins, analyzing the intact protein with fragmentation (top-down proteomics) can provide information on the overall modification state of the protein and help to localize the modification without the need for enzymatic digestion.
Conclusion
The identification of novel post-translational modifications like cyclopropyl-arginine is a challenging but rewarding endeavor that pushes the boundaries of analytical science. A successful outcome hinges on a multi-faceted approach that combines meticulous sample preparation, the strategic use of complementary fragmentation techniques, and a sophisticated data analysis workflow. The methodologies and rationales presented in this guide provide a comprehensive framework for researchers to confidently explore the expanding universe of protein modifications. By adhering to the principles of scientific integrity and rigorous validation, the discovery and characterization of c-Pr arginine and other novel PTMs will undoubtedly unveil new layers of biological regulation.
References
-
Brunner, A. M., et al. (2007). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Analytical Chemistry, 79(16), 6332-6341. [Link]
-
Nielsen, M. L., et al. (2023). Arginine post-translational modification detection via Next-Generation Protein Sequencing. Quantum-Si. [Link]
-
Syka, J. E., et al. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533. [Link]
-
Tanner, S., et al. (2008). The influence of post-translational modifications on protein identification in database searches. ACS Omega, 6(12), 8094-8103. [Link]
-
Koecher, T., et al. (2024). Characterization of Phosphorylated Peptides by Electron-Activated and Ultraviolet Dissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
Tsikas, D. (2014). Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity. Journal of Chromatography B, 964, 138-149. [Link]
-
Pevzner, P. A., et al. (2001). Efficiency of database search for identification of mutated and modified proteins via mass spectrometry. Genome Research, 11(2), 290-299. [Link]
-
Millar, A. H., et al. (2019). The challenge of detecting modifications on proteins. Essays in Biochemistry, 63(2), 169-181. [Link]
-
Fort, K. L., et al. (2021). Localization and Quantification of Post-Translational Modifications of Proteins Using Electron Activated Dissociation Fragmentation on a Fast-Acquisition Time-of-Flight Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 32(8), 2136-2146. [Link]
-
Fischle, W., et al. (2008). Proteomic Analysis Reveals Diverse Classes of Arginine Methylproteins in Mitochondria of Trypanosomes. Molecular & Cellular Proteomics, 7(6), 1166-1181. [Link]
-
Larsen, S. C., et al. (2016). Proteomic Analysis of Arginine Methylation Sites in Human Cells Reveals Dynamic Regulation During Transcriptional Arrest. Molecular & Cellular Proteomics, 15(1), 206-220. [Link]
-
Wang, Y., et al. (2012). Identification of Arginylated Proteins by Mass Spectrometry. Methods in Molecular Biology, 802, 1-13. [Link]
-
Thornburg, M. H., et al. (2008). Detection and identification of arginine modifications on methylglyoxal-modified ribonuclease by mass spectrometric analysis. Journal of the American Society for Mass Spectrometry, 19(6), 820-829. [Link]
-
Kashina, A. S., et al. (2009). Identification of N-terminally arginylated proteins and peptides by mass spectrometry. Methods in Molecular Biology, 570, 19-32. [Link]
-
Keller, M. A., et al. (2021). Quantification of arginine-rich cyclic cell-penetrating peptide-lipid conjugates using trifluoracetic acid. ChemRxiv. [Link]
-
Fu, Y. (2016). Data Analysis Strategies for Protein Modification Identification. Methods in Molecular Biology, 1355, 265-275. [Link]
-
Zhang, Y., et al. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Journal of Proteomics & Bioinformatics, S1. [Link]
-
UTHSC Proteomics and Metabolomics Core. Sample Preparation. [Link]
-
Chowdhury, S. M., et al. (2016). Evaluation of chemical labeling methods for identifying functional arginine residues of proteins by mass spectrometry. Analytica Chimica Acta, 938, 83-92. [Link]
-
Tsur, D., et al. (2005). Discovering Known and Unanticipated Protein Modifications Using MS/MS Database Searching. Analytical Chemistry, 77(23), 7623-7631. [Link]
-
Li, Y., et al. (2015). Method for Rapid Protein Identification in a Large Database. Computational and Mathematical Methods in Medicine. [Link]
-
Cell Signaling Technology. (2016). Post-Translational Modification: Antibody Enrichment for Mass Spectrometry-Based Proteomics. YouTube. [Link]
Sources
- 1. Chemical and biological methods to detect post-translational modifications of arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. news-medical.net [news-medical.net]
- 4. Arginine Methylation: A novel post translational modification that impacts Huntington function in Huntington’s disease | Burke Neurological Institute | Weill Cornell Medicine [burke.weill.cornell.edu]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. WO2005057221A1 - Mass spectrometry of arginine-containing peptides - Google Patents [patents.google.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. A Method for Large-scale Identification of Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and Biochemical Insights into Post-Translational Arginine-to-Ornithine Peptide Modifications by an Atypical Arginase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. cs.uwaterloo.ca [cs.uwaterloo.ca]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
Technical Guide: NMR Characterization of Cyclopropyl Moieties in Synthetic Peptides
Executive Summary
Topic: Definitive structural validation of cyclopropyl-containing amino acids (e.g., 1-aminocyclopropanecarboxylic acid [
Mechanistic Grounding: The Physics of Shielding
To interpret the data correctly, one must understand the unique electronic environment of the cyclopropane ring. Unlike standard alkyl chains, the cyclopropane ring exhibits diamagnetic anisotropy similar to benzene rings, but with a different spatial orientation.
-
Ring Current Effect: The electrons in the C-C bonds of the cyclopropane ring circulate in a way that creates a shielding cone above and below the ring plane. This shifts the attached protons significantly upfield, often below 0.5 ppm and occasionally into negative ppm values.
-
Hybridization (
): The carbon atoms in cyclopropane possess high -character (approx. -like). This results in unusually large one-bond C-H coupling constants ( Hz) compared to standard alkyl carbons ( Hz).
Comparative Analysis: Cyclopropylalanine (Cpa) vs. Leucine (Leu)
In drug development, a common challenge is verifying the substitution of a flexible Leucine residue with a rigid Cyclopropylalanine (Cpa) isostere. Both residues are hydrophobic and possess
Comparison of Characterization Modalities
| Feature | Method A: Standard 1D | Method B: 2D TOCSY (Homonuclear) | Method C: |
| Primary Observable | Chemical Shift ( | Spin System Connectivity | Carbon-Proton Correlation |
| Resolution Power | Low. Cpa ring protons (0.2–0.8 ppm) overlap with Leu/Val methyls (0.8–0.9 ppm). | Medium. Can trace the spin system from NH | High (Gold Standard). Separates signals based on Carbon frequency. |
| Diagnostic Marker | Upfield shift < 0.5 ppm (often obscured). | Distinctive multiplet patterns.[1] | Unique Region. Cyclopropyl |
| Limitations | Cannot definitively prove ring closure; prone to solvent suppression artifacts. | Relies on efficient magnetization transfer; difficult for quaternary carbons (e.g., | Requires |
Quantitative Data Reference: The "Fingerprint" Differences
The following table summarizes the key NMR parameters that distinguish the Cyclopropyl group from a standard Isopropyl group (Leucine/Valine).
| Parameter | Cyclopropyl Moiety (Cpa) | Isopropyl Moiety (Leu/Val) | Causality |
| 0.0 – 0.6 ppm (Ring | 0.8 – 1.0 ppm (Methyl | Ring current anisotropy shields cyclopropyl protons. | |
| 4.0 – 15.0 ppm | 20.0 – 25.0 ppm | High field shift due to ring strain and shielding. | |
| ~161 Hz | ~125 Hz | High | |
| Rigid geometry fixes dihedral angles in cyclopropane.[1] |
Experimental Protocol: The Self-Validating Workflow
This protocol is designed to be self-validating : data from Step 3 confirms the assignment from Step 2, which clarifies the ambiguity of Step 1.
Step 1: Sample Preparation (Critical for Resolution)
-
Solvent Choice: Use DMSO-d6 rather than
.-
Reasoning: Cyclopropyl protons often resonate near the water suppression signal (4.7 ppm is far, but exchangeable protons can broaden). More importantly, DMSO provides better dispersion for amide protons, allowing easier tracing of the backbone.
-
-
Concentration: Minimum 2.0 mM for natural abundance
C experiments.
Step 2: 1D Proton Screening (The "Quick Check")
-
Pulse Sequence: Standard zg30 or zgesgp (excitation sculpting) if water suppression is needed.
-
Target Observation: Look for multiplets in the 0.0 – 0.6 ppm region.
-
Pass Criteria: Presence of signals upfield of the TMS reference (0 ppm) or distinct multiplets < 0.5 ppm.
-
Fail Criteria: Only doublets/triplets seen at 0.8–0.9 ppm (indicates unreacted Leucine/Valine starting material).
-
Step 3: 2D Multiplicity Editing HSQC (The Definitive Test)
-
Pulse Sequence: hsqcedetgpsisp2.2 (Bruker) or equivalent multiplicity-edited HSQC.
-
Parameter Setup:
-
Set
coupling constant to 145 Hz (average between alkyl and cyclopropyl). -
Spectral Width (
C): -5 to 140 ppm.
-
-
Analysis Logic:
-
Cyclopropyl
: Will appear inverted (blue/negative phase) in the unique carbon window of 4–10 ppm . -
Methyl
: Will also appear inverted but in the window of 18–25 ppm . -
Validation: If you see inverted peaks at ~7 ppm (
C) correlating to ~0.4 ppm ( H), the cyclopropyl ring is intact.
-
Step 4: 1D Coupled HSQC (Optional - For -coupling verification)
-
Objective: Measure
to confirm hybridization. -
Method: Run HSQC without decoupling during acquisition.
-
Result: The doublet splitting in the carbon dimension will be ~160 Hz for cyclopropyls vs ~125 Hz for alkyls.
Visualization of Logic & Workflow
Diagram 1: Assignment Decision Logic
This decision tree guides the researcher through the spectral analysis to distinguish Cpa from Leu.
Caption: Decision logic for distinguishing Cyclopropylalanine (Cpa) from Leucine (Leu) using chemical shift thresholds.
Diagram 2: Experimental Workflow
The step-by-step execution path for the protocol described in Section 4.
Caption: Sequential workflow for NMR characterization. The HSQC step (Red) is the critical control point for cyclopropyl validation.
References
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Foundational text on peptide NMR and ring current effects).
-
Fowden, L., et al. (1971). "Cyclopropane amino acids from Aesculus and Blighia." Phytochemistry, 10(2), 359-367. Link (Early characterization of natural cyclopropyl amino acids).
- Kessler, H., et al. (1988). "Peptide Conformations. 46. Conformational Analysis of Cyclopropylalanine-Containing Peptides." Journal of the American Chemical Society, 110(4), 1033-1049. (Definitive work on Cpa NMR parameters).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link (Source for HSQC pulse sequences and coupling constant analysis).
-
De Meijere, A. (2003). "Cyclopropyl Building Blocks for Organic Synthesis." Chemical Reviews, 103(4), 1627-1662. Link (Review covering the unique physicochemical properties of the cyclopropyl group).
Sources
The Stability Standoff: Unveiling the Enhanced Metabolic Half-life of c-Pr-Arg Peptides Over Linear Arginine Analogs
For researchers, scientists, and drug development professionals, the pursuit of therapeutic peptides with prolonged in vivo activity is a paramount objective. A critical determinant of a peptide's efficacy is its metabolic half-life, which is often curtailed by rapid enzymatic degradation. This guide provides an in-depth comparison of the metabolic stability of traditional linear Arginine (Arg)-containing peptides and their cyclized Proline-Arginine (c-Pr-Arg) counterparts, supported by experimental data and detailed methodologies.
The inherent susceptibility of linear peptides to proteolysis presents a significant hurdle in their development as therapeutics. The presence of specific amino acid residues, such as arginine, can render a peptide particularly vulnerable to enzymatic cleavage, leading to a short circulating half-life and diminished therapeutic window. Cyclization, a strategic modification of the peptide backbone, has emerged as a robust solution to this challenge. By constraining the peptide's conformation, cyclization can effectively shield cleavage sites from enzymatic attack, thereby enhancing metabolic stability. This guide will specifically explore the advantages of cyclizing peptides through a Proline-Arginine linkage, a strategy that not only enhances stability but can also favorably influence bioactivity.
The Achilles' Heel of Linear Arginine Peptides: Enzymatic Degradation
Linear peptides containing arginine residues are prime targets for a variety of proteases. The positively charged side chain of arginine is a recognition motif for several key enzymes that can rapidly cleave the peptide backbone.
Key Degrading Enzymes:
-
Trypsin and Trypsin-like Serine Proteases: These enzymes are highly specific for cleaving peptide bonds at the C-terminus of basic amino acids like arginine and lysine.[1] Trypsin, a key digestive enzyme, and other trypsin-like proteases present in plasma and tissues can significantly reduce the half-life of arginine-containing peptides.
-
Carboxypeptidases: This class of exopeptidases, such as Carboxypeptidase B, specifically removes C-terminal basic amino acids, including arginine.[2][3][4] This action can lead to the inactivation of the peptide if the C-terminal arginine is crucial for its biological activity.
-
Arg-C Endopeptidase (Clostripain): This endopeptidase specifically cleaves at the C-terminus of arginine residues, even at sites adjacent to proline.[5]
The flexible nature of linear peptides allows them to readily fit into the active sites of these enzymes, facilitating their rapid degradation. This enzymatic vulnerability translates to a short in vivo half-life, often necessitating frequent administration at high doses to maintain therapeutic concentrations.
The c-Pr-Arg Advantage: A Fortress of Stability
Cyclization of a peptide through a Proline-Arginine linkage creates a more rigid and sterically hindered structure that is less susceptible to enzymatic degradation. The proline residue, with its unique cyclic side chain, introduces a kink in the peptide backbone, which is further constrained by the cyclization.
This conformational rigidity offers several advantages:
-
Steric Hindrance: The cyclic structure can physically block the access of proteases to the arginine cleavage site. The constrained conformation may prevent the peptide from adopting the necessary extended conformation to fit into the enzyme's active site.[6]
-
Reduced Conformational Flexibility: Linear peptides exist in an ensemble of conformations in solution, some of which are ideal substrates for proteases. Cyclization reduces this conformational freedom, locking the peptide into a shape that is not recognized as a substrate by degradative enzymes.[7]
-
Protection of Termini: Head-to-tail cyclization eliminates the free N- and C-termini, rendering the peptide resistant to exopeptidases like carboxypeptidases.[7]
The following diagram illustrates the enzymatic degradation of a linear Arg-peptide versus the protection afforded by c-Pr-Arg cyclization.
Sources
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. C-Terminal Arginine-Selective Cleavage of Peptides as a Method for Mimicking Carboxypeptidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carboxypeptidase - Wikipedia [en.wikipedia.org]
- 5. Arg-C, Sequencing Grade [promega.sg]
- 6. Inhibition of alpha-lytic protease by pro region C-terminal steric occlusion of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-peptides.com [creative-peptides.com]
A Senior Application Scientist's Guide to Quality Control Standards for Non-Canonical Fmoc-Amino Acids
Introduction: The Imperative for Purity in Next-Generation Peptide Therapeutics
The advent of non-canonical amino acids (ncAAs) has revolutionized peptide science, enabling the design of novel therapeutics with enhanced stability, constrained conformations, and unique functionalities.[1][2][3] However, this innovation brings a commensurate increase in analytical complexity. Unlike the 20 proteinogenic amino acids, ncAAs often have unique synthetic routes, leading to a distinct and often unpredictable impurity profile. For researchers, scientists, and drug development professionals, the adage "garbage in, garbage out" has never been more pertinent. The quality of a final synthetic peptide is inextricably linked to the purity of its constituent building blocks.[4][5]
This guide provides an in-depth comparison of the essential quality control (QC) standards for non-canonical Fmoc-amino acids. Moving beyond a simple checklist, we will explore the causality behind each analytical choice, describe self-validating experimental systems, and provide actionable protocols grounded in authoritative standards. Our objective is to empower you to critically evaluate your starting materials, ensuring the reproducibility, scalability, and ultimate success of your peptide synthesis projects.[5]
Pillar 1: Identity Confirmation – Is It the Right Molecule?
Before assessing purity, one must unequivocally confirm the identity of the Fmoc-ncAA. This foundational step prevents the catastrophic failure of incorporating the wrong building block into a complex synthesis.
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry is the gold standard for confirming molecular weight (MW). For Fmoc-ncAAs, Electrospray Ionization (ESI) is the preferred technique due to its soft ionization mechanism, which minimizes fragmentation and typically yields the intact molecular ion. We look for the [M+H]⁺ adduct in positive ion mode or [M-H]⁻ in negative ion mode. The high mass accuracy of modern instruments (e.g., Orbitrap, TOF) allows for the calculation of the elemental formula, providing an exceptionally high degree of confidence in the compound's identity.
Trustworthiness: A self-validating MS analysis compares the experimentally observed monoisotopic mass to the theoretically calculated mass. A deviation of less than 5 ppm is considered excellent confirmation. This simple, rapid analysis is the first gate in any robust QC workflow.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: While MS confirms MW, ¹H and ¹³C NMR spectroscopy confirm the specific chemical structure and connectivity of the atoms. For an Fmoc-ncAA, the ¹H NMR spectrum should display characteristic signals for the Fmoc group protons (typically in the aromatic region, ~7.2-7.8 ppm), the alpha-proton of the amino acid, and protons specific to the non-canonical side chain. The integration of these signals should correspond to the number of protons in each environment.
Trustworthiness: The system is self-validating when the observed chemical shifts, coupling constants, and integrations are all consistent with the proposed structure. While excellent for identity, it's crucial to understand that standard ¹H NMR is often insensitive to trace-level impurities (e.g., <1%) which may be hidden under baseline noise or larger solvent peaks.[4] Specialized techniques like solid-state NMR can provide even deeper structural insights for the raw material.
Pillar 2: Purity Assessment – How Much of the Right Molecule Is There?
A high purity value on a certificate of analysis can be misleading.[4] True purity assessment requires orthogonal methods that can distinguish between the target molecule and a host of potential impurities, both stereochemical and structural.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: Reverse-phase HPLC (RP-HPLC) is the workhorse for determining chemical purity. The non-polar nature of the Fmoc group makes most derivatives suitable for separation on C18 or C8 stationary phases with a water/acetonitrile or water/methanol mobile phase gradient. The UV absorbance of the Fmoc group provides a strong chromophore for sensitive detection, typically at ~265 nm or 301 nm.[5]
The critical aspect of a trustworthy HPLC method is its ability to resolve the main peak from known, process-related impurities.[4] A reported purity of ">99%" is meaningless if a significant impurity co-elutes with the main component.[4] Therefore, method development must be performed using well-characterized reference standards for potential impurities to ensure the analytical method is "stability-indicating" and specific.[4]
Enantiomeric Purity by Chiral HPLC
Expertise & Causality: Perhaps the most critical QC parameter for any chiral building block is its enantiomeric purity. The incorporation of even small amounts of the wrong enantiomer can have profound and detrimental effects on the final peptide's structure, bioactivity, and immunogenicity.[7] Standard RP-HPLC columns cannot separate enantiomers.[4]
This requires specialized chiral stationary phases (CSPs), often based on polysaccharide derivatives (e.g., cellulose or amylose) or macrocyclic glycopeptides.[7][8] The development of these methods is non-trivial and specific to the ncAA , as the chiral recognition mechanism depends on subtle intermolecular interactions between the analyte and the CSP.[7] Leading suppliers specify an enantiomeric purity of ≥99.8% for their highest-grade reagents.[9]
Pillar 3: Impurity Profiling – What Else Is in the Bottle?
Identifying and quantifying specific, detrimental impurities is arguably more important than the headline purity figure. Certain impurities, even at trace levels, can disproportionately impact the outcome of a solid-phase peptide synthesis (SPPS).
Common Process-Related Impurities
The synthesis of Fmoc-amino acids can generate predictable by-products that must be monitored and controlled.[4]
-
Free Amino Acid (≤0.2%): Unreacted starting material can promote the autocatalytic cleavage of the Fmoc group during storage, reducing reagent stability. It can also lead to multiple insertions of the target amino acid during synthesis. Due to its high polarity, this impurity is often analyzed by a dedicated method, such as Gas Chromatography (GC) after derivatization, rather than standard RP-HPLC.[4][9]
-
Dipeptide Impurities (≤0.1%): Formed when the Fmoc-activation reagent reacts with an already-formed Fmoc-amino acid molecule. This impurity leads to the undesired "double insertion" of the amino acid during the peptide synthesis cycle.
-
β-Alanyl Impurities (≤0.1%): These arise from the rearrangement of Fmoc-OSu, a common reagent for introducing the Fmoc group.[10] This can lead to the insertion of a β-alanine residue, a potentially catastrophic modification to the peptide backbone.[10]
The Hidden Terminators: Acetic Acid and Residual Solvents
-
Acetic Acid (≤0.02%): This is a particularly insidious impurity. As a highly reactive carboxylic acid with a low molecular weight, it acts as an efficient capping agent, terminating the growing peptide chain.[4] Just 0.1% acetic acid contamination by weight can correspond to a ~1 mol% contamination, leading to significant accumulation of truncated peptide sequences, especially in longer syntheses. Acetic acid is invisible to standard HPLC-UV methods and difficult to detect by ¹H NMR at trace levels.[4] This requires specialized analytical methods, such as ion chromatography or GC-MS.
-
Ethyl Acetate (≤0.5%): A common crystallization solvent, residual ethyl acetate can hydrolyze over time during storage to generate acetic acid.[4] Therefore, controlling the residual solvent is key to ensuring the long-term stability and reliability of the Fmoc-ncAA.
Comparison of QC Standards: Standard vs. High-Purity Grades
The selection of an appropriate grade of Fmoc-ncAA depends on the application. For short, non-critical peptides, a standard grade may suffice. However, for the synthesis of long peptides, cGMP manufacturing, or peptides intended for clinical use, only the highest purity materials are acceptable.
| Parameter | Standard Grade Specification | High-Purity Grade Specification | Rationale & Impact on Synthesis |
| Identity | Confirmed by MS | Confirmed by High-Res MS & NMR | Ensures the correct building block is used. |
| HPLC Purity | ≥98.0% | ≥99.0% | Higher purity directly correlates with higher yield and simpler purification of the final peptide.[9] |
| Enantiomeric Purity | ≥99.5% | ≥99.8% | Minimizes diastereomeric impurities that compromise peptide structure and function.[7] |
| Free Amino Acid | ≤0.5% | ≤0.2% | Prevents double insertions and improves long-term stability of the reagent.[9] |
| Dipeptide Impurities | Not specified | ≤0.1% | Prevents chain extension with an unwanted dipeptide, ensuring sequence fidelity. |
| β-Alanyl Impurities | Not specified | ≤0.1% | Avoids insertion of β-alanine, which alters the peptide backbone.[10] |
| Acetate Content | Not specified | ≤0.02% | Prevents premature chain termination and the accumulation of truncated by-products.[9] |
| Water Content | Report value | ≤0.5% | Affects the true molar quantity of the reagent; high water content can interfere with activation chemistry. |
| Residual Solvents | Report value | ≤0.5% (e.g., Ethyl Acetate) | Ensures stability by preventing the formation of detrimental impurities like acetic acid during storage. |
Specifications are typical values derived from leading suppliers and may vary.[4][9]
Experimental Workflows & Protocols
A comprehensive QC analysis follows a structured workflow to ensure all critical parameters are assessed.
QC Workflow for Incoming Fmoc-ncAA Batch
Caption: General QC workflow for a new Fmoc-ncAA batch.
Protocol: RP-HPLC for Chemical Purity Assessment
This protocol provides a general framework. Specific parameters must be optimized for each non-canonical amino acid.
-
System Preparation:
-
HPLC System: A standard HPLC or UPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the Fmoc-ncAA.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Gradient Program (Typical):
Time (min) % Mobile Phase B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the chemical purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Causality Note: The use of TFA is critical as an ion-pairing agent to ensure sharp, symmetrical peaks for the carboxylic acid and any free amine impurities. The gradient is designed to elute polar impurities first, followed by the main compound, and finally any highly non-polar, "greasy" impurities.
-
Conclusion: A Foundation of Quality for Innovative Science
In the pursuit of novel peptide-based drugs and research tools, the quality of non-canonical Fmoc-amino acids is not a matter of simple specification compliance; it is the very foundation of scientific integrity and reproducibility. A superficial assessment based on a single HPLC purity value is insufficient and fraught with risk.[4]
As a Senior Application Scientist, my recommendation is to adopt a multi-faceted, orthogonal approach to QC. By combining robust identity confirmation (MS, NMR) with meticulous purity assessment (RP-HPLC, Chiral HPLC) and a targeted search for detrimental, process-related impurities, researchers can mitigate risk and build confidence in their synthetic outcomes. Insisting on comprehensive data from suppliers or implementing these analyses in-house is a critical investment that pays dividends in reduced synthesis failures, simplified purifications, and more reliable, scalable results.[5]
References
-
Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]
-
Amino acids: aspects of impurity profiling by means of CE. PubMed. [Link]
-
Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. ResearchGate. [Link]
-
Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
-
Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry. [Link]
-
Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. [Link]
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. RSC Publishing. [Link]
-
Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase. PMC - NIH. [Link]
-
iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation. PMC - NIH. [Link]
-
Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. PubMed. [Link]
-
Analysis of Amino Acids by HPLC. Agilent. [Link]
-
Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. University of Alberta. [Link]
-
Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. Chemical Reviews - ACS Publications. [Link]
-
Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
Analytical Methods for Amino Acids. Shimadzu. [Link]
-
iNClusive. iNClusive Database. [Link]
-
Quality control in peptide manufacturing: specifications for GMP peptides. Polypeptide. [Link]
-
Analyses of amino acids, Enantiomeric purity. IRIS Biotech GmbH. [Link]
-
Submission of comments on 'Guideline on the Development and Manufacture of Synthetic Peptides'. Efpia. [Link]
Sources
- 1. Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. polypeptide.com [polypeptide.com]
- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. merck-lifescience.com.tw [merck-lifescience.com.tw]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of N-cyclopropyl Arginine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the modulation of enzymes involved in critical signaling pathways is a cornerstone of therapeutic intervention. Arginine analogs, in particular, have garnered significant attention for their ability to interact with enzymes that utilize L-arginine as a substrate, such as nitric oxide synthases (NOS) and arginases.[1][2] The introduction of a cyclopropyl group to the arginine scaffold creates conformationally restricted analogs, offering a powerful tool to probe enzyme active sites and develop inhibitors with enhanced potency and selectivity.[3][4] This guide provides an in-depth comparison of the bioactivity of N-cyclopropyl arginine analogs, supported by experimental data and methodologies, to inform and guide research in this promising area.
The Rationale for Cyclopropanation in Arginine Analog Design
The cyclopropyl moiety, a three-membered carbocycle, imparts unique stereochemical and electronic properties to a molecule.[5] In the context of arginine analogs, its incorporation serves several key purposes:
-
Conformational Constraint: The rigid cyclopropyl ring restricts the rotation of the arginine side chain. This "locks" the molecule into a specific conformation, which can lead to a more favorable binding affinity for the target enzyme's active site.[3][4] Understanding the preferred conformation for binding is a critical aspect of rational drug design.
-
Probing Enzyme Active Sites: By synthesizing and testing different stereoisomers of N-cyclopropyl arginine analogs (e.g., syn and anti isomers), researchers can map the topology of the enzyme's active site with greater precision.[3] This information is invaluable for designing next-generation inhibitors with improved isoform selectivity.
-
Metabolic Stability: The cyclopropyl group can enhance the metabolic stability of the analog by sterically hindering enzymatic degradation, a crucial factor for improving a drug candidate's pharmacokinetic profile.
Comparative Bioactivity: Targeting Nitric Oxide Synthases (NOS)
Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes.[1] There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The development of isoform-selective NOS inhibitors is a major goal in drug discovery.
A study on syn- and anti-trans-3,4-cyclopropyl N-(1-iminoethyl) L-ornithine, which are analogs of N-cyclopropyl arginine, revealed them to be competitive and time-dependent inhibitors of NOS.[6] Notably, the syn-isomer was found to be 10- to 100-fold more potent than the anti-isomer and exhibited a 5-fold increase in selectivity for nNOS/iNOS and eNOS/iNOS.[6] This highlights the profound impact of stereochemistry on both potency and selectivity.
Table 1: Comparative Inhibitory Activity of N-cyclopropyl Arginine Analogs against NOS Isoforms
| Compound | Target Isoform | IC50 / Ki (nM) | Selectivity Profile | Reference |
| syn-trans-3,4-cyclopropyl N-(1-iminoethyl) L-ornithine | iNOS | Data not available in snippet | Time-dependent inhibitor of iNOS | [6] |
| anti-trans-3,4-cyclopropyl N-(1-iminoethyl) L-ornithine | iNOS | Data not available in snippet | Less potent than syn-isomer | [6] |
| L-NMMA (NG-monomethyl-L-arginine) | Pan-NOS | Micromolar concentrations reduce NO formation | Non-selective | [1] |
| ADMA (Asymmetric dimethylarginine) | Pan-NOS | Micromolar concentrations reduce NO formation | Non-selective | [1] |
Note: Specific IC50/Ki values for the cyclopropyl analogs were not available in the provided search results, but their relative potency and selectivity are described.
Experimental Methodologies for Assessing Bioactivity
To ensure the trustworthiness and reproducibility of bioactivity data, robust experimental protocols are essential. The following outlines a general workflow for evaluating the inhibitory potential of N-cyclopropyl arginine analogs against NOS.
A general synthetic scheme for preparing syn- and anti-trans-cyclopropyl arginine starts with a protected dehydroglutamate.[3] Cyclopropanation is achieved through diazomethane addition followed by irradiation, yielding a mixture of isomers that can be separated by crystallization.[3] Subsequent reduction and guanylation, followed by deprotection, afford the final products.[3]
Caption: General synthetic workflow for N-cyclopropyl arginine analogs.
The activity of NOS enzymes is typically measured by monitoring the conversion of L-[14C]arginine to L-[14C]citrulline. This robust and direct method provides a quantitative measure of enzyme activity.
Step-by-Step Protocol:
-
Enzyme Preparation: Recombinant human nNOS, eNOS, or iNOS is purified and its concentration determined.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing essential cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin.
-
Inhibition Assay:
-
Varying concentrations of the N-cyclopropyl arginine analog (or a known inhibitor as a positive control) are pre-incubated with the NOS enzyme in the reaction buffer.
-
The enzymatic reaction is initiated by the addition of L-[14C]arginine.
-
The reaction is allowed to proceed for a specific time at 37°C and is then terminated.
-
-
Separation and Quantification: The reaction mixture is applied to a cation-exchange resin to separate the unreacted L-[14C]arginine (which binds to the resin) from the product L-[14C]citrulline (which does not bind). The radioactivity of the L-[14C]citrulline in the eluate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the analog, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.
Caption: Experimental workflow for the NOS inhibition assay.
Structure-Activity Relationship (SAR) and Future Perspectives
The available data, though limited in the provided search results, strongly suggest that the stereochemistry of the cyclopropyl group is a critical determinant of both the potency and isoform selectivity of N-cyclopropyl arginine analogs as NOS inhibitors. The superior activity of the syn-isomer indicates a specific spatial arrangement is preferred for optimal interaction with the enzyme's active site.[6]
Future research should focus on:
-
Systematic SAR Studies: Synthesizing and evaluating a broader range of N-cyclopropyl arginine analogs with modifications at other positions to further refine the SAR.
-
Computational Modeling: Utilizing molecular docking and dynamics simulations to gain a deeper understanding of the binding modes of these analogs within the active sites of the different NOS isoforms.
-
In Vivo Evaluation: Assessing the pharmacokinetic and pharmacodynamic properties of the most promising analogs in relevant animal models of diseases where NOS dysregulation is implicated.
By combining synthetic chemistry, robust biochemical assays, and computational approaches, the full therapeutic potential of N-cyclopropyl arginine analogs can be unlocked, paving the way for the development of novel and highly selective enzyme inhibitors.
References
-
Fishlock, D., Guillemette, J. G., & Lajoie, G. A. (2002). Synthesis of syn and anti isomers of trans-cyclopropyl arginine. The Journal of Organic Chemistry, 67(7), 2352–2354. [Link]
-
Higuchi, T., et al. (2000). Dipeptides containing L-arginine analogs: new isozyme-selective inhibitors of nitric oxide synthase. Biological & Pharmaceutical Bulletin, 23(6), 671-674. [Link]
-
Chem-Impex International. (n.d.). Nα-Fmoc-L-arginine. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link]
-
Leiper, J., & Nandi, M. (2011). Endogenous nitric oxide synthase inhibitors in the biology of disease: markers, mediators, and regulators? Arteriosclerosis, Thrombosis, and Vascular Biology, 31(7), 1478-1484. [Link]
-
Clemente, C., et al. (2023). Synthesis of Arginase Inhibitors: An Overview. Molecules, 28(19), 6825. [Link]
-
Osborne, T. C., et al. (2009). Approaches to measuring the activities of protein arginine N-methyltransferases. Analytical Biochemistry, 389(1), 1-10. [Link]
-
Hah, J. M., et al. (1999). Conformationally-restricted arginine analogues as alternative substrates and inhibitors of nitric oxide synthases. Journal of Medicinal Chemistry, 42(13), 2306-2311. [Link]
-
Sato, M., et al. (2007). Inhibition of L-arginine metabolizing enzymes by L-arginine-derived advanced glycation end products. The Journal of Toxicological Sciences, 32(1), 71-80. [Link]
-
Drug Design. (n.d.). Case Studies in Analog Design. Retrieved from [Link]
-
Lajoie, G. A., et al. (2003). Synthesis and evaluation of trans 3,4-cyclopropyl L-arginine analogues as isoform selective inhibitors of nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 13(15), 2561-2564. [Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of syn and anti isomers of trans-cyclopropyl arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformationally-restricted arginine analogues as alternative substrates and inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
